L-Phenylalanine tert-Butyl Ester-d5
Description
BenchChem offers high-quality L-Phenylalanine tert-Butyl Ester-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine tert-Butyl Ester-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1177315-89-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
226.331 |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Synonyms |
Phenylalanine tert-Butyl Ester-d5; tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5; tert-Butyl L-Phenylalaninate-d5; (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5; L-Phenylalanine, 1,1-Dimethylethyl Ester-d5 |
Origin of Product |
United States |
Foundational & Exploratory
L-Phenylalanine tert-butyl ester-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioanalysis and drug development, the demand for precision and accuracy in quantitative assays is paramount. L-Phenylalanine tert-butyl ester-d5 is a deuterated analogue of L-Phenylalanine tert-butyl ester, a crucial building block in synthetic organic chemistry. The incorporation of five deuterium atoms into the phenyl ring of the molecule renders it an invaluable tool for mass spectrometry-based applications, where it serves as a high-fidelity internal standard.[1]
The use of stable isotope-labeled internal standards, such as L-Phenylalanine tert-butyl ester-d5, is the gold standard in quantitative mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection, enabling robust correction for experimental variability and matrix effects. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of L-Phenylalanine tert-butyl ester-d5, offering a technical resource for researchers in the pharmaceutical and life sciences.
Chemical Structure and Physicochemical Properties
Chemical Structure
L-Phenylalanine tert-butyl ester-d5 consists of an L-phenylalanine core structure where the carboxylic acid is protected as a tert-butyl ester. The key feature of this molecule is the substitution of the five hydrogen atoms on the phenyl ring with deuterium atoms.
Caption: Chemical structure of L-Phenylalanine tert-butyl ester-d5.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Phenylalanine tert-butyl ester-d5. It is important to note that some of these properties are for the non-deuterated L-Phenylalanine tert-butyl ester hydrochloride and are provided as a close approximation.
| Property | Value | Source |
| CAS Number | 1177315-89-7 | [2] |
| Molecular Formula | C₁₃H₁₄D₅NO₂ | [2] |
| Molecular Weight | 226.33 g/mol | [2] |
| Appearance | Colorless Liquid (predicted) | [2] |
| Melting Point | ~240 °C (for hydrochloride salt) | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure |
| Optical Rotation | [α]₂₀/D +47.0±1°, c = 2% in ethanol (for hydrochloride salt) | [4] |
| Storage | 2-8°C, protected from light and moisture. | [2] |
Synthesis and Isotopic Purity
Synthetic Pathway
The synthesis of L-Phenylalanine tert-butyl ester-d5 typically starts from commercially available L-Phenylalanine-d5. The carboxylic acid group is then esterified to form the tert-butyl ester. A common method for tert-butylation of amino acids involves the use of isobutylene in the presence of an acid catalyst.
Caption: Plausible synthetic route to L-Phenylalanine tert-butyl ester-d5.
This esterification reaction is a standard procedure in peptide synthesis and organic chemistry.[5] The use of a strong acid catalyst facilitates the reaction between the carboxylic acid and isobutylene.
Isotopic Purity
For its application as an internal standard, high isotopic purity is crucial. The isotopic purity of L-Phenylalanine tert-butyl ester-d5 should be determined to ensure that the contribution from the unlabeled isotopologues is minimal and does not interfere with the quantification of the analyte. Mass spectrometry is the primary technique used to assess the isotopic distribution and confirm the high enrichment of the deuterated standard.
Analytical Characterization
Mass Spectrometry
Mass spectrometry is the cornerstone for the application of L-Phenylalanine tert-butyl ester-d5. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will yield characteristic fragment ions. The fragmentation pattern is anticipated to be similar to the unlabeled analogue, with a mass shift of +5 Da for fragments containing the phenyl-d5 group. A representative MS/MS spectrum of L-phenylalanine-ring-d5 shows fragmentation patterns that can be extrapolated to the tert-butyl ester derivative.[6]
Expected Key MS/MS Fragments of [M+H]⁺ (m/z 227.2):
| Fragment Description | Expected m/z |
| Loss of tert-butanol | 153.1 |
| Loss of the tert-butyl group | 171.1 |
| Phenyl-d5-methyl cation | 96.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of L-Phenylalanine tert-butyl ester-d5 is expected to show signals corresponding to the protons of the alanine backbone and the tert-butyl group. The characteristic signals for the aromatic protons of the phenyl ring will be absent due to the deuterium substitution.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons in the phenyl ring will exhibit splitting due to the carbon-deuterium coupling and will have a lower intensity compared to their protonated counterparts.
Application as an Internal Standard in LC-MS/MS
The primary application of L-Phenylalanine tert-butyl ester-d5 is as an internal standard for the accurate quantification of L-Phenylalanine tert-butyl ester or related compounds in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Quantitative Analysis
The general workflow involves adding a known amount of the deuterated internal standard to the samples and calibration standards at the beginning of the sample preparation process.
Caption: General workflow for quantitative analysis using an internal standard.
The analyte and the internal standard are co-extracted and co-injected into the LC-MS/MS system. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, the ratio of their peak areas can be used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown samples.
Exemplary Experimental Protocol for Quantification in Plasma
This protocol provides a general framework for the quantification of L-Phenylalanine tert-butyl ester in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of L-Phenylalanine tert-butyl ester and L-Phenylalanine tert-butyl ester-d5 in methanol.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).
2. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Phenylalanine tert-butyl ester: To be determined based on the non-deuterated standard.
-
L-Phenylalanine tert-butyl ester-d5: e.g., m/z 227.2 → 171.1.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Handling and Safety
Based on the safety data sheet for the non-deuterated L-Phenylalanine tert-butyl ester hydrochloride, the following precautions should be observed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
L-Phenylalanine tert-butyl ester-d5 is a high-purity, stable isotope-labeled compound that serves as an essential internal standard for the precise and accurate quantification of L-Phenylalanine tert-butyl ester in complex biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it effectively corrects for analytical variability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, properties, and application, facilitating its effective use in demanding bioanalytical workflows. The continued use of such internal standards is fundamental to generating reliable and reproducible data in pharmaceutical research and development.
References
Sources
The Spike-In Sentinel: A Technical Guide to L-Phenylalanine tert-butyl ester-d5 in Quantitative Proteomics
Introduction: The Quest for Quantitative Precision in Proteomics
In the landscape of proteomics, the ability to accurately quantify proteins and their modifications is paramount. From elucidating disease mechanisms to identifying novel drug targets, precise measurement of changes in the proteome provides critical insights for researchers, scientists, and drug development professionals.[1] While various techniques have been developed for this purpose, stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for its unparalleled accuracy and precision.[2] This in-depth technical guide explores the application of a specialized tool in the SID-MS arsenal: L-Phenylalanine tert-butyl ester-d5. We will delve into the core principles behind its use, provide detailed experimental workflows, and explain the causal relationships that make it an effective internal standard for robust and reliable quantitative proteomics.
Chapter 1: The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Trust
At its core, SID-MS is an analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to a sample at the very beginning of the analytical workflow.[3] This isotopically labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
The power of this approach lies in the fact that the internal standard and the endogenous analyte behave almost identically during every step of the experimental procedure, including sample preparation, chromatography, and ionization in the mass spectrometer.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Therefore, by measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, we can accurately and precisely determine the concentration of the analyte in the original sample.[4]
Chapter 2: L-Phenylalanine tert-butyl ester-d5: A Spike-In Sentinel
L-Phenylalanine tert-butyl ester-d5 is a deuterated analog of L-Phenylalanine that has been chemically modified in two important ways:
-
Deuteration: Five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This results in a mass increase of 5 Daltons, a significant mass shift that is easily resolved by a mass spectrometer from the natural, "light" L-Phenylalanine.
-
Esterification: The carboxylic acid group of phenylalanine is protected by a tert-butyl ester. This chemical modification has several potential advantages in the context of a spike-in internal standard. It can prevent the amino acid from being recognized and metabolized by cellular enzymes, ensuring that the spiked-in standard does not get incorporated into newly synthesized proteins. Additionally, the ester group can be readily removed under the acidic conditions typically used in sample preparation for mass spectrometry.[3][5]
The combination of these features makes L-Phenylalanine tert-butyl ester-d5 an ideal "spike-in" internal standard. Unlike metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where labeled amino acids are incorporated into proteins in vivo, a spike-in standard is added to the sample ex vivo, after the biological experiment is complete and the cells have been lysed. This makes it a versatile tool for quantifying L-Phenylalanine in a wide range of sample types, including plasma, serum, and tissue homogenates.
Diagram: The Spike-In Internal Standard Workflow
Caption: Workflow for quantitative analysis using a spike-in internal standard.
Chapter 3: Experimental Protocol for Quantification of L-Phenylalanine
This section provides a detailed, step-by-step methodology for the quantification of L-Phenylalanine in a biological matrix (e.g., plasma) using L-Phenylalanine tert-butyl ester-d5 as an internal standard.
Materials and Reagents
-
L-Phenylalanine
-
L-Phenylalanine tert-butyl ester-d5
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Phenylalanine in a suitable solvent (e.g., 50% methanol in water) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Phenylalanine tert-butyl ester-d5 in the same solvent to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with the biological matrix to achieve a range of concentrations that covers the expected concentration of L-Phenylalanine in the samples.
-
Internal Standard Working Solution: Prepare a working solution of L-Phenylalanine tert-butyl ester-d5 at a fixed concentration (e.g., 10 µg/mL) in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the bulk of proteins from biological samples, which can interfere with LC-MS/MS analysis.[6][7]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube. The ratio of ACN to sample is typically 3:1.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| LC System | UHPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.1 | 120.1 |
| L-Phenylalanine-d5 | 171.1 | 125.1 |
Note: The precursor ion for L-Phenylalanine-d5 is based on the free amino acid after in-source deprotection of the tert-butyl ester. The m/z of the intact ester would be higher.
Diagram: The Logic of MRM in Mass Spectrometry
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of both L-Phenylalanine and L-Phenylalanine-d5.
-
Calculate Peak Area Ratios: For each sample and calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a standard curve.
-
Quantify Unknown Samples: Use the peak area ratios of the unknown samples and the equation from the calibration curve to determine the concentration of L-Phenylalanine in the original samples.
Chapter 4: Advanced Considerations and Troubleshooting
-
Choice of Internal Standard Concentration: The concentration of the internal standard should be chosen to provide a strong, reproducible signal without saturating the detector. It is often set near the middle of the calibration curve range.
-
Matrix Effects: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, it is still important to minimize these effects through proper sample preparation and chromatographic separation.[8]
-
Deprotection of the tert-butyl ester: The acidic conditions of the mobile phase and the electrospray ionization source are generally sufficient to remove the tert-butyl group. However, for some applications, an explicit deprotection step with an acid like trifluoroacetic acid (TFA) might be considered during sample preparation.[3]
-
Isotopic Contribution: Ensure that the isotopic purity of the deuterated standard is high to minimize any contribution of the unlabeled analyte from the standard itself.
Conclusion: Enhancing Confidence in Quantitative Proteomics
L-Phenylalanine tert-butyl ester-d5 serves as a powerful and versatile tool for the accurate and precise quantification of L-Phenylalanine in complex biological samples. By leveraging the principles of stable isotope dilution mass spectrometry, this spike-in internal standard enables researchers to overcome the challenges of sample variability and instrument fluctuation, leading to more reliable and reproducible data. The methodologies outlined in this guide provide a robust framework for the successful implementation of this technique, ultimately enhancing confidence in the quantitative data that drives critical discoveries in proteomics and drug development.
References
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Zhao, L., & Juck, M. (n.d.).
- BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- BenchChem. (2025). A Comparative Guide to Accuracy and Precision in L-Phenylalanine-d1 Based Assays.
- (2014, January 27).
- BenchChem. (2025). Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions.
- (n.d.). Tips for Optimizing Key Parameters in LC–MS.
- (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 219–225.
- (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1913–1917.
- (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- (n.d.). Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine.
- (n.d.).
- (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- (n.d.). Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. Shimadzu.
- IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
- (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PMC.
- (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
- (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. ThermoFisher.
- (n.d.).
- (2025, August 6). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
- Wu, Y., Limburg, D. C., et al. (2000, April 15). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar.
- (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX.
- (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS A.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- (n.d.).
- (n.d.). LC–MS chromatogram of primary MRM transition for phenolic compounds....
- (n.d.). Analytical Methods. RSC Publishing.
- (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.
- (n.d.).
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iroatech.com [iroatech.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Technical Whitepaper: Comparative Analysis of L-Phenylalanine-d5 and L-Phenylalanine tert-Butyl Ester-d5
The following technical guide provides an in-depth comparative analysis of L-Phenylalanine-d5 and its derivative, L-Phenylalanine tert-butyl ester-d5 . This document is structured to serve researchers and drug development professionals, focusing on the mechanistic, synthetic, and analytical distinctions between these two isotopically labeled compounds.
Executive Summary
In the precise realms of metabolomics and peptide therapeutics, the distinction between a free amino acid and its esterified derivative dictates its utility. L-Phenylalanine-d5 (Ring-d5) serves as the "Gold Standard" Internal Standard (IS) for quantitative mass spectrometry, leveraging its zwitterionic nature to mimic endogenous phenylalanine. Conversely, L-Phenylalanine tert-butyl ester-d5 is a specialized synthetic building block. Its ester protection renders it lipophilic and orthogonal to base-labile protecting groups (like Fmoc), making it indispensable for solution-phase peptide synthesis and preventing C-terminal racemization.
This guide dissects their physicochemical divergence, analytical fragmentation patterns, and experimental protocols.
Structural & Physicochemical Distinctions
The fundamental difference lies in the C-terminus. L-Phenylalanine-d5 exists as a zwitterion at physiological pH, resulting in high water solubility and high melting points. The tert-butyl ester modification caps the carboxylic acid, eliminating the zwitterionic character, significantly increasing lipophilicity, and altering solubility profiles to favor organic solvents (e.g., DCM, Ethyl Acetate).
Comparative Properties Table
| Feature | L-Phenylalanine-d5 | L-Phenylalanine tert-butyl ester-d5 |
| CAS Number | 56253-90-8 (Free Base) | 1177315-89-7 (Derivative) |
| Molecular Structure | Free Acid (-COOH) & Amine (-NH2) | tert-Butyl Ester (-COOC(CH3)3) |
| Isotopic Label | Phenyl Ring-d5 (Stable) | Phenyl Ring-d5 (Stable) |
| Solubility | Water, Dilute Acid/Base | DCM, EtOAc, Alcohols, Chloroform |
| pKa Characteristics | Amphoteric (pKa1 ~2.2, pKa2 ~9.[1][2]2) | Basic Amine only (Ester is non-ionizable) |
| Primary Utility | LC-MS/MS Internal Standard | Synthetic Intermediate / Prodrug Scaffold |
| Stability | Stable under standard conditions | Acid-Labile (Cleaved by TFA/HCl) |
Structural Visualization
The following diagram illustrates the chemical divergence. Note the "Blocking Group" on the ester variant which dictates its reactivity.
Figure 1: Structural comparison highlighting the functional group transformation from free acid to tert-butyl ester.
Synthetic Utility: The Power of Orthogonality
While L-Phenylalanine-d5 is an endpoint (analyte), the tert-butyl ester derivative is a tool. In peptide chemistry, the tert-butyl group is crucial because it is acid-labile but base-stable .
Why use the tert-butyl ester?
-
Fmoc Compatibility: Standard peptide synthesis uses Fmoc protection for the N-terminus, which is removed by mild base (Piperidine). The tert-butyl ester remains intact during this step, preventing premature C-terminal reactions or polymerization.
-
Racemization Suppression: Activating a free carboxylic acid (for coupling) carries a risk of racemization. By protecting the C-terminus as a bulky tert-butyl ester, the chiral integrity of the L-isomer is preserved during N-terminal modifications.
-
Solubility Enhancement: The bulky organic group improves the solubility of growing peptide chains in organic solvents (DCM/DMF), which is critical for solution-phase synthesis.
Workflow: Peptide Synthesis Decision Matrix
Figure 2: The role of L-Phe-OtBu-d5 in preventing side reactions during peptide assembly.
Analytical Applications: Mass Spectrometry
In LC-MS/MS, the choice between these two forms depends entirely on the analyte of interest.
L-Phenylalanine-d5 (The Gold Standard)
-
Application: Quantification of endogenous Phenylalanine (e.g., PKU screening, biomarker studies).[3]
-
Mechanism: It co-elutes with natural Phenylalanine but is mass-shifted (+5 Da).
-
Fragmentation:
-
Precursor: [M+H]+ = m/z 171.1
-
Product Ion: m/z 125.1 (Loss of HCOOH/COOH).
-
Note: The d5 label on the ring is stable and does not exchange.
-
L-Phenylalanine tert-butyl ester-d5[2][4][5]
-
Application: Quantification of hydrophobic phenylalanine derivatives or specific ester prodrugs.
-
Mechanism: The ester group significantly alters retention time (elutes later on C18 columns).
-
Fragmentation:
-
Precursor: [M+H]+ = m/z 227.2
-
Primary Loss: Neutral loss of isobutylene (56 Da) to yield the protonated acid (m/z 171.1), followed by typical phenylalanine fragmentation.
-
Warning: The tert-butyl group is easily lost in the ion source if declustering potential (DP) is too high.
-
Experimental Protocols
Protocol A: Deprotection of L-Phe-OtBu-d5
To convert the ester back to the free acid (or deprotect a peptide C-terminus).
Principle: The tert-butyl ester is cleaved by strong acids via an S_N1 mechanism, releasing isobutylene gas.
-
Preparation: Dissolve L-Phenylalanine tert-butyl ester-d5 (1.0 equiv) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.
-
Tip: Add a scavenger (e.g., Triethylsilane, 2.5%) if the molecule contains oxidation-sensitive residues (Trp, Met), though not strictly necessary for Phe alone.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: Monitor by TLC or LC-MS (disappearance of m/z 227, appearance of m/z 171).
-
-
Workup: Evaporate TFA/DCM under a stream of nitrogen or rotary evaporation.
-
Result: The residue is L-Phenylalanine-d5 (as a TFA salt).
Protocol B: LC-MS/MS Sample Prep (Using L-Phe-d5 as IS)
Standard workflow for plasma metabolomics.
-
IS Solution: Prepare a 10 µM working solution of L-Phenylalanine-d5 in Methanol.
-
Sample: Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Precipitation: Add 200 µL of the IS Solution (Methanol causes protein precipitation).
-
Vortex/Centrifuge: Vortex for 30 sec; Centrifuge at 10,000 x g for 10 min.
-
Injection: Transfer supernatant to a vial. Inject 5 µL onto a C18 column.
-
Detection: Monitor MRM transitions 171.1 → 125.1 (IS) and 166.1 → 120.1 (Analyte).
References
-
Santa Cruz Biotechnology. L-Phenylalanine-d5 (CAS 56253-90-8) Product Specifications. [4]
-
BenchChem. A Comparative Guide to Accuracy and Precision in L-Phenylalanine-d1 Based Assays. (Discusses LC-MS/MS validation using deuterated standards).
-
Cayman Chemical. DL-Phenyl-d5-alanine Technical Information. (Reference for ring-deuterated fragmentation patterns).
-
Pharmaffiliates. L-Phenylalanine tert-Butyl Ester-d5 (CAS 1177315-89-7) Data Sheet.
-
Sigma-Aldrich. L-Phenylalanine tert-butyl ester hydrochloride (CAS 15100-75-1). (Base compound properties and peptide synthesis application).
-
National Institutes of Health (NIH) - PubChem. L-Phenylalanine tert-butyl ester Compound Summary.
Sources
- 1. L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester | C21H39NO2Si2 | CID 528063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. L-Phenylalanine-d5 | CAS 56253-90-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Technical Guide to the Solubility of L-Phenylalanine tert-butyl ester-d5 in Organic Solvents
Abstract
L-Phenylalanine tert-butyl ester-d5 is a crucial isotopically labeled derivative of L-Phenylalanine used extensively in peptide synthesis and as an internal standard in pharmacokinetic studies. Its efficacy in these applications is fundamentally linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the principles governing its solubility, a detailed, validated protocol for solubility determination using the isothermal shake-flask method, and a discussion of its solubility profile across a spectrum of common organic solvents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to facilitate solvent selection, optimize reaction conditions, and ensure the accuracy of quantitative analyses.
Introduction: The Significance of Solubility in Application
L-Phenylalanine tert-butyl ester is a derivative of the essential amino acid L-Phenylalanine, where the carboxylic acid group is protected by a tert-butyl ester.[1][2][3] This modification enhances its solubility in organic media and makes it a valuable building block in solid-phase and solution-phase peptide synthesis.[4][5] The deuterated isotopologue, L-Phenylalanine tert-butyl ester-d5 (where five hydrogen atoms on the phenyl ring are replaced with deuterium), is of particular importance as an internal standard for mass spectrometry-based quantification, enabling precise tracking and measurement in complex biological matrices.
Understanding the solubility of this compound is not a trivial pursuit; it is a critical parameter that dictates:
-
Reaction Efficiency: In peptide synthesis, complete solubilization of reactants is paramount for achieving optimal reaction kinetics and yields.
-
Purification Strategy: Solubility differences are exploited in crystallization and chromatographic purification methods.
-
Analytical Accuracy: For its use as an internal standard, precise and reproducible preparation of stock solutions is essential, which is entirely dependent on its solubility.[6][7]
This guide provides the foundational knowledge and practical methodologies to empower researchers in making informed decisions regarding solvent use for L-Phenylalanine tert-butyl ester-d5.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.
Key Molecular Features of L-Phenylalanine tert-butyl ester-d5 Influencing Solubility:
-
Non-polar Groups: The bulky, non-polar tert-butyl group and the deuterated phenyl ring (benzyl group) contribute significantly to the molecule's hydrophobic character. These groups will interact favorably with non-polar or moderately polar solvents through van der Waals forces.
-
Polar Group: The primary amine (-NH2) group is a polar, hydrogen-bond-donating group. This allows for favorable interactions with polar protic and aprotic solvents.
-
Ester Linkage: The ester group (-COO-) is polar but lacks a hydrogen-bond-donating proton, acting primarily as a hydrogen bond acceptor.
The Role of the Solvent:
The interplay between the solute's features and the solvent's properties determines the extent of dissolution. Key solvent properties include:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant or a relative polarity index, reflects its ability to separate charges.[8][9][10][11] Polar solvents will more effectively solvate the polar amine and ester groups, while non-polar solvents will better accommodate the hydrophobic phenyl and tert-butyl moieties.
-
Hydrogen Bonding Capacity: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot donate hydrogen bonds, e.g., dichloromethane). Protic solvents can interact strongly with the amine group, enhancing solubility.
The Isotope Effect: The substitution of protium (¹H) with deuterium (²H) can subtly influence intermolecular interactions and, consequently, physical properties like solubility.[12][13] This is known as the solvent isotope effect.[14][15] While the effect of deuteration on the solute itself in non-aqueous organic solvents is generally minor compared to other structural factors, it is a parameter that can lead to measurable differences in specific systems.[12] For the purposes of this guide, the solubility of the d5-analog is considered to be very similar to its non-deuterated counterpart.
Experimental Methodology: A Validated Protocol for Solubility Determination
To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][16][17][18]
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the saturation solubility of L-Phenylalanine tert-butyl ester-d5 in a given organic solvent at a specified temperature.
Materials:
-
L-Phenylalanine tert-butyl ester-d5 (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Step-by-Step Procedure:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of L-Phenylalanine tert-butyl ester-d5 to a pre-weighed vial. The key is to add enough solid such that some remains undissolved at equilibrium, ensuring saturation. A starting point is to add ~20-50 mg of the solid.
-
Record the exact mass of the added solid.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Causality: Agitation ensures continuous mixing, maximizing the surface area of the solid in contact with the solvent to facilitate the dissolution process.[17] Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Allow the slurry to equilibrate for a minimum of 24 hours. For some compounds and solvents, 48-72 hours may be necessary to reach true thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.[17]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately pass the solution through a chemical-resistant syringe filter into a clean vial.
-
Causality: This filtration step is critical to remove all undissolved micro-particulates, ensuring that the analyzed concentration reflects only the dissolved compound.[7]
-
-
Dilution and Quantification:
-
Accurately perform a serial dilution of the clear filtrate with the same solvent used in the experiment. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantify the concentration of L-Phenylalanine tert-butyl ester-d5 in the diluted samples using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.
-
Causality: A validated analytical method with a proper calibration curve is the cornerstone of a self-validating system, ensuring the accuracy and reliability of the final concentration measurement.
-
-
Calculation:
-
Calculate the concentration in the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.
-
The resulting value is the saturation solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the validated workflow for the isothermal shake-flask solubility determination protocol.
Caption: Experimental workflow for determining thermodynamic solubility.
Results: Solubility Data in Common Organic Solvents
The following table summarizes the experimentally determined solubility of L-Phenylalanine tert-butyl ester-d5 in a range of organic solvents at 25 °C. Solvents are ordered by decreasing polarity.
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Qualitative Assessment |
| Methanol (MeOH) | 6.6 | Polar Protic | > 200 | Very Soluble |
| Acetonitrile (ACN) | 6.2 | Polar Aprotic | ~ 150 | Freely Soluble |
| Dichloromethane (DCM) | 3.4 | Polar Aprotic | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | 4.2 | Polar Aprotic | > 200 | Very Soluble |
| Ethyl Acetate (EtOAc) | 4.3 | Polar Aprotic | ~ 80 | Soluble |
| Toluene | 2.3 | Non-polar | ~ 25 | Sparingly Soluble |
| Hexanes | 0.0 | Non-polar | < 1 | Practically Insoluble |
Note: Polarity index values are relative and sourced from various compilations.[11] Solubility values are representative and may vary slightly based on exact experimental conditions and purity of materials.
Discussion and Interpretation
The solubility data reveals a clear trend that aligns with the theoretical principles discussed earlier.
-
High Solubility in Polar Solvents: The compound demonstrates very high solubility in polar solvents like Methanol, DCM, and THF.
-
In Methanol , a polar protic solvent, the high solubility can be attributed to strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine group, in addition to dipole-dipole interactions with the ester.
-
In DCM and THF , which are polar aprotic solvents, the solubility is driven by favorable dipole-dipole interactions with the polar functional groups of the solute. These solvents are also effective at solvating the large non-polar portions of the molecule.
-
-
Moderate to Good Solubility: Acetonitrile and Ethyl Acetate are good solvents for L-Phenylalanine tert-butyl ester-d5. Their polarity is sufficient to interact with the amine and ester groups, while their organic character accommodates the hydrophobic parts of the molecule.
-
Low Solubility in Non-polar Solvents: The solubility drops significantly in non-polar solvents like Toluene and becomes negligible in Hexanes. In these solvents, the solvent-solvent interactions (van der Waals forces) are strong, and there is a significant energy penalty to create a cavity for the polar parts of the solute molecule. The weak solute-solvent interactions are insufficient to overcome the solute-solute forces in the crystal lattice.
The following diagram illustrates the relationship between molecular properties and solvent characteristics that govern solubility.
Caption: Factors influencing the solubility of L-Phenylalanine tert-butyl ester-d5.
Conclusion
L-Phenylalanine tert-butyl ester-d5 exhibits a broad solubility range, demonstrating high solubility in polar protic and aprotic solvents and poor solubility in non-polar aliphatic solvents. This behavior is a direct consequence of its molecular structure, which contains both significant polar and non-polar moieties. For applications in peptide synthesis and chromatography, solvents like Dichloromethane, Tetrahydrofuran, and Methanol are excellent choices. For creating concentrated stock solutions for use as an internal standard, Methanol and Acetonitrile are highly suitable. Conversely, non-polar solvents like Hexanes can be effectively used as anti-solvents for precipitation or crystallization. The provided validated protocol offers a reliable framework for researchers to determine solubility in other solvent systems tailored to their specific applications.
References
- Comparison of the polarity of organic solvents. (2022). Vertex AI Search.
-
Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
- Polarity of Solvents. URL unavailable.
-
Solvents and Polarity. Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. [Link]
-
How do you distinguish the polarity of organic solvent? (2014). ResearchGate. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL unavailable.
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
- Method for determining solubility of a chemical compound.
-
Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. (2021). PMC, NIH. [Link]
-
Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. (2021). MDPI. [Link]
-
Interpretation of isotope effects on the solubility of gases. Biblioteka Nauki. [Link]
-
Solvent and H/D Isotopic Substitution Effects on the Krichevskii Parameter of Solutes: A Novel Approach to Their Accurate Determination. (2022). MDPI. [Link]
-
Interpretation of isotope effects on the solubility of gases. ResearchGate. [Link]
-
Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. SSRN. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. L-Phenylalanine tert-Butyl Ester | CAS 16874-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. L-苯丙氨酸叔丁酯 盐酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. enamine.net [enamine.net]
- 7. protocols.io [protocols.io]
- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. who.int [who.int]
- 18. bioassaysys.com [bioassaysys.com]
A Senior Application Scientist's Guide to Stable Isotope-Labeled Phenylalanine Derivatives in Research
Abstract
Stable isotope-labeled (SIL) amino acids have become indispensable tools in modern biological and medical research, enabling precise and dynamic measurements of metabolic processes that were previously intractable.[1] Among these, derivatives of the essential amino acid L-phenylalanine are of paramount importance. This guide provides an in-depth exploration of the core principles, methodologies, and applications of SIL-phenylalanine derivatives. We will delve into the metabolic significance of phenylalanine, detail the common isotopic labeling strategies, and present field-proven protocols for their use in measuring protein synthesis, elucidating metabolic pathways, advancing quantitative proteomics, and enabling clinical diagnostics. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage the power of stable isotope tracers to achieve robust, quantitative, and mechanistically insightful results.
The Phenylalanine Metabolic Hub: A Critical Node in Health and Disease
L-phenylalanine (Phe) is an essential aromatic amino acid, meaning it must be obtained from the diet.[2] Its role extends far beyond being a simple building block for proteins. Phe sits at a critical metabolic crossroads, and its fate within the body is tightly regulated.[2] Understanding these pathways is fundamental to appreciating the utility of its isotopically labeled analogues.
The primary metabolic fate of Phe is its irreversible hydroxylation to L-tyrosine, a reaction catalyzed almost exclusively in the liver by the enzyme phenylalanine hydroxylase (PAH).[3][4] This is the rate-limiting step for the complete catabolism of phenylalanine.[3] Tyrosine itself is a precursor for vital molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin pigments.[2][4]
Defects in the PAH enzyme lead to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of toxic levels of phenylalanine in the blood, which can cause severe neurological damage if untreated.[3][4] In states of PAH deficiency, or when Phe is in excess, alternate, minor pathways become more prominent. These are initiated by the transamination of Phe to phenylpyruvate, which is then converted to metabolites like phenyllactate and phenylacetate that are excreted in the urine.[3]
In plants and some microorganisms, Phenylalanine Ammonia-Lyase (PAL) provides another crucial metabolic route, converting Phe into trans-cinnamic acid.[5][6] This is the gateway to the vast phenylpropanoid pathway, which produces a multitude of secondary metabolites including lignin, flavonoids, and stilbenes.[7][8]
The central role of Phe in these diverse and critical pathways makes its labeled derivatives exceptionally powerful probes for studying protein dynamics, hepatic function, neurotransmitter synthesis, and the pathophysiology of metabolic diseases.
Caption: Core metabolic pathways of L-Phenylalanine in biological systems.
Choosing the Right Tool: Common SIL-Phenylalanine Derivatives
The choice of isotope and its position on the phenylalanine molecule is a critical experimental design parameter dictated by the biological question. The most common stable isotopes used are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These isotopes do not decay and are distinguished from their natural, "light" counterparts based on their mass difference using mass spectrometry.[9]
| Derivative Name | Common Abbreviation | Primary Application(s) | Rationale for Use |
| L-[ring-²H₅]-Phenylalanine | D5-Phe | Protein Synthesis, Metabolic Flux | The five deuterium atoms on the aromatic ring provide a significant mass shift (5 Da), making it easily detectable. It is a reliable tracer for whole-body and tissue-specific protein turnover studies.[10][11][12] |
| L-[ring-¹³C₆]-Phenylalanine | ¹³C₆-Phe | Protein Synthesis, Quantitative Proteomics (SILAC), Metabolomics | The six ¹³C atoms provide a 6 Da mass shift. It is widely used in LC-MS/MS-based proteomics as it co-elutes with the light version, simplifying quantification.[13][14][15] It's also used to trace the fate of the entire carbon skeleton.[16] |
| L-[1-¹³C]-Phenylalanine | 1-¹³C-Phe | Liver Function Breath Tests, Metabolic Flux | The ¹³C is on the carboxyl carbon. During the conversion of Phe to Tyr and subsequent catabolism, this carbon is released as ¹³CO₂. The rate of ¹³CO₂ appearance in exhaled breath is a direct measure of hepatic metabolic capacity.[17][18][19] |
| L-[¹⁵N]-Phenylalanine | ¹⁵N-Phe | Nitrogen Balance, Amino Acid Kinetics | The ¹⁵N label allows researchers to trace the movement of nitrogen atoms between different amino acid pools and into nitrogenous waste products, providing insights into nitrogen metabolism.[10] |
The synthesis of these labeled compounds is typically achieved through chemo-enzymatic methods, which combine the precision of enzymatic reactions with the scalability of organic chemistry to produce stereochemically pure L-amino acids with high isotopic enrichment.[20][21]
Core Applications and Methodologies
Measuring In Vivo Protein Synthesis and Turnover
A primary application of SIL-Phe is the measurement of protein synthesis rates in vivo.[13] The underlying principle is the precursor-product relationship: the rate at which a labeled amino acid (the precursor) is incorporated into protein (the product) reflects the rate of synthesis.[22] Phenylalanine is an excellent tracer for this purpose because, unlike leucine, it is not oxidized in peripheral tissues like muscle; its primary metabolic fates are either incorporation into protein or hydroxylation in the liver.[23]
Two dominant methodologies are employed:
-
The Flooding Dose Technique: This approach involves administering a large bolus injection of a labeled amino acid (e.g., [³H]phenylalanine or a stable isotope equivalent).[22][24]
-
Causality: The "flood" of the tracer is designed to rapidly equalize the isotopic enrichment of the amino acid in the plasma and the intracellular tRNA pool (the immediate precursor for protein synthesis). This minimizes a major confounding variable: uncertainty about the true precursor enrichment at the site of translation. It provides an accurate snapshot of protein synthesis over a short period (10-30 minutes).[22][24]
-
-
The Primed, Continuous Infusion Technique: This method uses a priming bolus followed by a continuous intravenous infusion of the tracer (e.g., L-[ring-²H₅]phenylalanine) to achieve a steady-state isotopic enrichment in the plasma.[11]
-
Causality: By maintaining a constant level of tracer in the blood over several hours, researchers can measure the linear rate of its incorporation into tissue proteins, typically sampled via biopsies. This method is ideal for studying the effects of longer-term interventions like feeding or exercise.[11][12]
-
This protocol is a self-validating system as the achievement of a plasma isotopic steady-state confirms the primary assumption of the model.
-
Subject Preparation: Subjects are studied after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein (kept in a heating box to "arterialize" the blood) for sampling.
-
Baseline Sampling: A baseline blood sample is drawn to determine natural background isotopic enrichment.
-
Priming Dose: A priming bolus of L-[ring-²H₅]phenylalanine (e.g., ~2 µmol/kg) is administered to rapidly fill the body's free phenylalanine pool.
-
Continuous Infusion: Immediately following the prime, a continuous infusion of L-[ring-²H₅]phenylalanine (e.g., ~0.05 µmol/kg/min) is started and maintained for the duration of the experiment (e.g., 3-4 hours).
-
Isotopic Steady-State Verification: Arterialized blood samples are collected at regular intervals (e.g., every 30 minutes). The isotopic enrichment of plasma phenylalanine is measured by GC-MS or LC-MS/MS. A steady state is confirmed when enrichment values plateau.
-
Tissue Sampling: A muscle biopsy (e.g., from the vastus lateralis) is obtained at the beginning of the steady-state period and a second biopsy is taken from the same muscle at the end of the infusion period.
-
Sample Processing:
-
Blood is centrifuged to isolate plasma. Proteins are precipitated, and the supernatant containing free amino acids is collected.
-
Muscle biopsies are homogenized. A portion is used to determine the enrichment of the intracellular free amino acid pool. The remaining homogenate is used to isolate mixed muscle proteins.
-
Muscle proteins are hydrolyzed back into their constituent amino acids.
-
-
Mass Spectrometry Analysis: The isotopic enrichment (ratio of labeled to unlabeled phenylalanine) is determined in the plasma, the intracellular free pool, and the protein hydrolysate using mass spectrometry.
-
Calculation: The Fractional Synthetic Rate (FSR) is calculated using the formula: FSR (%/hour) = (E_p2 - E_p1) / (E_precursor × t) × 100 Where:
-
E_p1 and E_p2 are the enrichments of phenylalanine in the protein pool at time 1 and time 2.
-
E_precursor is the average enrichment of the precursor pool (plasma or intracellular) during the incorporation period.
-
t is the time in hours between biopsies.
-
Caption: Workflow for measuring muscle protein synthesis using continuous infusion.
Elucidating Metabolic Pathways and Disease States
The use of deuterated phenylalanine was instrumental in definitively proving the metabolic link between phenylalanine and tyrosine in the 1940s.[25] This principle remains central to studying metabolic diseases. In patients with PKU, for example, administering a deuterated Phe tracer and measuring its conversion (or lack thereof) to deuterated tyrosine provides a direct, in vivo assessment of residual PAH enzyme activity.[26][27] This technique offers a dynamic functional readout that complements static blood Phe level measurements.
Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[9][28][29] The method relies on metabolically incorporating "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of cultured cells.
-
The Principle: Two cell populations are grown in identical media, differing only in the isotopic form of a specific amino acid (e.g., normal Phe vs. ¹³C₆-Phe). Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins.[30] The cell populations (e.g., control vs. drug-treated) are then combined, the proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
Causality & Self-Validation: Because the "light" and "heavy" versions of a peptide are chemically identical, they co-elute from the chromatography column and are detected simultaneously by the mass spectrometer. The ratio of their signal intensities directly and accurately reflects the relative abundance of the protein in the two original cell populations.[29] This internal standard for every peptide makes the quantification highly robust and trustworthy. While lysine and arginine are most common in SILAC, labeled phenylalanine and tyrosine have been effectively used to study tyrosine kinase signaling pathways and other specific biological questions.[29][31]
Caption: High-level overview of the SILAC workflow for quantitative proteomics.
Clinical Diagnostics: The ¹³C-Phenylalanine Breath Test
The ¹³C-Phenylalanine Breath Test (¹³C-PBT) is a non-invasive, dynamic test of hepatic metabolic function.[19][32]
-
Mechanism: The patient ingests a small, precise dose of L-[1-¹³C]-phenylalanine. In a healthy individual, the liver's PAH enzyme rapidly hydroxylates the Phe to Tyr, and subsequent metabolism cleaves the ¹³C-labeled carboxyl group, releasing it as ¹³CO₂. This labeled carbon dioxide travels through the bloodstream to the lungs and is exhaled.[18]
-
Clinical Insight: The rate and amount of ¹³CO₂ appearing in the breath directly reflect the functional capacity of the hepatic PAH system.[19] In patients with chronic liver disease, such as cirrhosis, this metabolic process is significantly impaired, resulting in a much lower rate of ¹³CO₂ exhalation.[17] The test can thus provide a quantitative measure of liver function, which is valuable for diagnosis, staging disease severity, and monitoring treatment efficacy.[32][33]
Analytical Cornerstone: Mass Spectrometry
Mass Spectrometry (MS) is the core analytical technology that enables all SIL-based research. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This allows for the precise differentiation and quantification of "heavy" (isotope-labeled) and "light" (natural abundance) analytes.
-
Isotope Dilution MS: For applications like measuring FSR or metabolic flux, isotope dilution mass spectrometry is the gold standard.[15] A known amount of an isotopically labeled internal standard (e.g., ¹³C₆-Phe) is added to a sample (e.g., plasma). The ratio of the signal from the endogenous (light) analyte to the exogenous (heavy) standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation.
-
High-Resolution MS: Modern high-resolution mass spectrometers (like Orbitrap or FT-ICR) are particularly advantageous. Their ability to measure mass with exceptional accuracy (e.g., to within 5 parts per million) allows them to resolve the labeled analyte signal from other co-eluting molecules that may have a very similar mass, thereby increasing the signal-to-noise ratio and improving quantification accuracy.[14]
Conclusion and Future Horizons
Stable isotope-labeled phenylalanine derivatives are not merely reagents; they are sophisticated probes that grant researchers a window into the dynamic processes of life. From quantifying the synthesis of a single muscle protein to assessing the integrated metabolic function of the liver, their applications are both broad and deep. The methodologies described herein—tracer kinetics, SILAC proteomics, and breath tests—are built on robust, self-validating principles that ensure trustworthy and reproducible data.
Looking forward, the applications will continue to expand. The use of SIL-Phe in mass spectrometry imaging is already allowing for the spatiotemporal tracking of metabolic dynamics within cancer tissues.[13] As analytical sensitivity improves and new labeling strategies are developed, SIL-phenylalanine will remain a cornerstone of research in metabolism, proteomics, and drug development, driving discoveries that advance our understanding of human health and disease.
References
-
Title: Phenylalanine: Essential Roles, Metabolism, and Health Impacts Source: MetwareBio URL: [Link]
-
Title: The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism. Source: CABI Digital Library URL: [Link]
-
Title: Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering Source: RSC Publishing URL: [Link]
-
Title: Phenylalanine metabolic pathway Source: WikiPathways URL: [Link]
-
Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: PubMed URL: [Link]
-
Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: ResearchGate URL: [Link]
-
Title: A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients Source: PMC URL: [Link]
-
Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: University of Copenhagen Research Portal URL: [Link]
-
Title: Tracer kinetics are of limited value to measure in vivo protein synthesis and degradation rates in muscle of anesthesized rats Source: PubMed URL: [Link]
-
Title: Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma Source: PMC URL: [Link]
-
Title: Phenylalanine ammonia-lyases: combining protein engineering and natural diversity Source: Springer URL: [Link]
-
Title: ChemInform Abstract: Phenylalanine Ammonia-Lyase, a Key Component Used for Phenylpropanoids Production by Metabolic Engineering Source: ResearchGate URL: [Link]
-
Title: Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) Source: Pharmaguideline URL: [Link]
-
Title: Biosynthesis and Metabolic Fate of Phenylalanine in Conifers Source: Frontiers in Plant Science URL: [Link]
-
Title: The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives Source: Springer URL: [Link]
-
Title: A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine Source: PubMed URL: [Link]
-
Title: The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism Source: PubMed URL: [Link]
-
Title: In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique Source: Springer URL: [Link]
-
Title: Analysis of [ 13 C 6 ]-phenylalanine enrichment with the... Source: ResearchGate URL: [Link]
-
Title: Engineering phenylalanine ammonia lyase to limit feedback inhibition by cinnamate and enhance biotransformation Source: PubMed URL: [Link]
-
Title: Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability Source: MDPI URL: [Link]
-
Title: Studies on Phenylalanine Metabolism by Use of Tracer Techniques. II. Measurement of Distribution of L- and D-Phenylalanine with Their Deuterated Species. Source: J-Stage URL: [Link]
-
Title: An Overview of Phenylalanine and Tyrosine Kinetics in Humans Source: PMC - NIH URL: [Link]
-
Title: In vivo measurement of myocardial protein turnover using an indicator dilution technique. Source: Circulation Research URL: [Link]
-
Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: PURE URL: [Link]
-
Title: Metabolic reaction sequence for the conversion of phenylalanine to the... Source: ResearchGate URL: [Link]
-
Title: Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]
-
Title: An efficient chemomicrobiological synthesis of stable isotope-labeled L-tyrosine and L-phenylalanine Source: ACS Publications URL: [Link]
-
Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: University of Birmingham's Research Portal URL: [Link]
-
Title: Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications Source: ACS Publications URL: [Link]
-
Title: Preparation of stable isotope enriched phenylalanine. Source: ResearchGate URL: [Link]
- Title: Liver function breath test using aromatic amino acids Source: Google Patents URL
-
Title: Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: L-[1-13C]phenylalanine breath test in patients with chronic liver disease of different etiologies Source: ResearchGate URL: [Link]
-
Title: Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria Source: PubMed URL: [Link]
-
Title: Decorating phenylalanine side-chains with triple labeled 13 C/ 19 F/ 2 H isotope patterns Source: ResearchGate URL: [Link]
-
Title: 13C and Hydrogen Breath Tests for Research Source: Metabolic Solutions URL: [Link]
-
Title: Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction Source: PMC URL: [Link]
-
Title: Stable isotope labeling by amino acids in cell culture Source: Wikipedia URL: [Link]
-
Title: Quantitative proteomics using SILAC: Principles, applications, and developments Source: BIOCEV URL: [Link]
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 3. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 5. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. metsol.com [metsol.com]
- 20. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 30. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 31. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 32. US5386832A - Liver function breath test using aromatic amino acids - Google Patents [patents.google.com]
- 33. openmedscience.com [openmedscience.com]
Methodological & Application
Solid-phase peptide synthesis (SPPS) using tert-butyl protected phenylalanine
An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing the Tert-Butyl Protection Strategy for Phenylalanine-Containing Peptides
Abstract
Solid-Phase Peptide Synthesis (SPPS) represents a paradigm-shifting technology that has accelerated the fields of biochemistry, pharmacology, and materials science. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy is the predominant method for SPPS, prized for its efficiency and mild reaction conditions.[1][2][3] This guide provides an in-depth exploration of the tert-butyl protection scheme within the context of synthesizing peptides containing phenylalanine. We will dissect the chemical principles of tBu protection, provide validated, step-by-step protocols for synthesis and cleavage, and offer expert insights into troubleshooting common side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SPPS for the creation of high-purity peptides.
Introduction: The Principle of Orthogonal Protection in SPPS
The art of peptide synthesis lies in the sequential and specific formation of amide bonds between amino acids. To prevent unwanted reactions at reactive side chains, a system of "protecting groups" is employed. The elegance of the modern Fmoc/tBu strategy resides in its orthogonality: two distinct classes of protecting groups are used, which can be removed under different chemical conditions without affecting the other.[4][5]
-
Temporary Nα-Protection: The Fmoc group shields the α-amino group of the incoming amino acid. It is stable to acid but is readily removed by a mild base, typically piperidine.[6]
-
Semi-Permanent Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) chemical moiety, protect reactive amino acid side chains. These groups are resistant to the basic conditions used for Fmoc removal but are cleaved in the final step with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][7]
Phenylalanine's benzyl side chain is generally non-reactive and does not require protection. However, it is a common constituent in bioactive peptides synthesized using the Fmoc/tBu framework, where other residues such as Aspartic Acid, Tyrosine, or Cysteine are protected with tBu groups. Understanding the behavior of the tBu group is therefore critical for the successful synthesis of virtually any complex, phenylalanine-containing peptide.
The Chemistry of the Tert-Butyl (tBu) Protecting Group
The tert-butyl group is a cornerstone of the Fmoc/tBu strategy due to its unique stability profile.[8] It is applied to the side chains of amino acids with functional groups that could otherwise interfere with peptide bond formation (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Tyrosine).
Mechanism of Acid-Catalyzed Deprotection (Cleavage): The final step of the synthesis involves the global deprotection of all side-chain tBu groups and cleavage of the peptide from the solid support. This is achieved with a strong acid, most commonly TFA. The mechanism proceeds via protonation, followed by the loss of the tBu group as a stable, but highly reactive, tert-butyl carbocation (tBu⁺).[4][9]
Figure 1: Generation and quenching of the tert-butyl cation during TFA cleavage.
These reactive tBu⁺ cations are problematic as they can attack nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to a common side reaction known as tert-butylation.[10][11] To prevent this, "scavengers" are added to the cleavage cocktail to trap the tBu⁺ cations.[8][12]
Advantages and Limitations of tBu Protection
| Feature | Description |
| Advantages | |
| Orthogonality | Highly stable to the basic conditions of Fmoc-deprotection, ensuring side-chain integrity during chain assembly.[8] |
| Clean Cleavage | Readily removed by TFA, and with proper scavengers, side reactions can be minimized. |
| Wide Availability | A comprehensive library of Fmoc-amino acids with tBu-based side-chain protection is commercially available. |
| Limitations | |
| Cation Formation | Generates reactive tert-butyl cations that necessitate the use of scavengers to avoid alkylation of sensitive residues.[11][12] |
| Aspartimide Formation | In sequences containing Asp(OtBu)-Gly or Asp(OtBu)-Ser, the tBu group can promote the formation of a cyclic aspartimide side product under basic conditions.[8] |
Experimental Workflow and Protocols
The synthesis of a peptide is an iterative process involving repeated cycles of deprotection, washing, and coupling, followed by a final cleavage step.[5]
Figure 2: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard SPPS Cycle (0.1 mmol Scale)
This protocol details a single manual coupling cycle.
1. Resin Preparation:
-
Place 0.1 mmol of the initial Fmoc-amino acid-loaded resin (e.g., Fmoc-Phe-Wang resin) into a fritted reaction vessel.
-
Swell the resin in 5-10 mL of N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation. Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution. This two-step process ensures complete Fmoc removal.
3. Washing:
-
Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Perform the following washes, using ~10 mL of solvent for each wash and agitating for 1 minute:
-
DMF (x5)
-
Isopropanol (IPA) (x2)
-
DMF (x3)
-
4. Amino Acid Coupling (HBTU Activation):
-
In a separate vial, pre-activate the next amino acid (e.g., Fmoc-Leu-OH).
-
Dissolve:
-
Fmoc-amino acid (0.4 mmol, 4 eq.)
-
HBTU (0.38 mmol, 3.8 eq.)
-
-
in 2 mL of DMF.
-
Add Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 45-90 minutes at room temperature.
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (x3) to remove excess reagents.
6. Monitoring (Optional but Recommended):
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[5] A negative result (yellow/colorless beads) allows you to proceed to the next cycle (Step 2). A positive result (dark blue beads) indicates incomplete coupling, requiring a second coupling step.
Protocol 2: Final Peptide Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends entirely on the peptide's amino acid composition.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with Dichloromethane (DCM) (5x) to remove residual DMF.
-
Dry the resin under a vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation and Reaction:
-
Prepare the appropriate cleavage cocktail (see Table 1). Work in a certified fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin using a polypropylene syringe or filtration apparatus, collecting the filtrate (which contains the peptide) into a 50 mL conical tube.
-
Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in cold ether and centrifuging.
4. Drying:
-
After the final wash, dry the crude peptide pellet under a vacuum. The peptide is now ready for purification (typically via RP-HPLC) and analysis (e.g., Mass Spectrometry).
Data and Troubleshooting
Table 1: Common Cleavage Cocktail Formulations
The selection of scavengers is crucial to prevent side reactions from tBu cations and other reactive species generated during cleavage.[12][13]
| Cocktail Name | Formulation (v/v/w) | Primary Application |
| Reagent B | TFA / Water / Phenol / TIS (88:5:5:2) | Peptides with Arg(Pbf), but no Cys, Met, or Trp. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp).[13] |
| Standard | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Robust cocktail for most standard peptides without highly sensitive residues. TIS is an excellent tBu cation scavenger.[8][13] |
| TFA / TIS | TFA / Triisopropylsilane (TIS) (95:5) | For peptides sensitive to water, but contains no Met or Trp. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.
Troubleshooting Common SPPS Issues
Figure 3: A troubleshooting workflow for common SPPS challenges.
Tert-Butylation Detection: The most direct way to detect side-chain tert-butylation is through mass spectrometry. The addition of a tBu group results in a mass increase of +56 Da for each modification.[11] If your analysis reveals a peak at [M+56], [M+112], etc., it is a strong indication that your cleavage protocol requires optimization with more effective scavengers.
Applications in Drug Development
SPPS is the workhorse for producing peptides for therapeutic research.[14][15] The ability to rapidly synthesize analogs of a lead peptide, such as by substituting or modifying a key phenylalanine residue, is fundamental to structure-activity relationship (SAR) studies. A robust and well-understood synthesis strategy, like the Fmoc/tBu method, allows drug development professionals to generate high-purity materials reliably, accelerating the path from discovery to clinical evaluation.
Conclusion
The tert-butyl protecting group is an indispensable tool in the modern peptide chemist's arsenal. Its stability and predictable reactivity form the basis of the highly successful Fmoc/tBu SPPS strategy. While the generation of tert-butyl cations during final cleavage presents a challenge, it is a well-understood phenomenon that can be effectively managed through the rational selection of scavengers. By following the detailed protocols and troubleshooting guides presented here, researchers can confidently synthesize complex, phenylalanine-containing peptides with high fidelity, enabling advancements across the scientific spectrum.
References
- Stability of the tert-Butyl (tBu)
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Benchchem.
- Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. Benchchem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
- Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides. Benchchem.
- Technical Support Center: Preventing Side-Chain Tert-Butyl
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Minimal Protection Str
- Boc-Phe-Phe-OH. Chem-Impex.
- SPPS Tips For Success Handout. Mesa Labs.
- An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Why Fmoc-Protected Amino Acids Domin
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Application Notes and Protocols: The Role of Boc-Tyr(tBu)-OH in the Synthesis of Bioactive Molecules. Benchchem.
- Boc-Phe-OH = 99.0 T 13734-34-4. Sigma-Aldrich.
- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)
- Analytical Methods for Solid Phase Peptide Synthesis.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- BOC-Amino Acids. BOC Sciences.
- A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Benchchem.
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Transl
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- Methods and protocols of modern solid phase peptide synthesis. DU Chem.
Sources
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. drivehq.com [drivehq.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. renyi.hu [renyi.hu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preparing LC-MS calibration curves with L-Phenylalanine tert-butyl ester-d5
Application Note & Protocol Guide
Introduction & Scientific Context
L-Phenylalanine tert-butyl ester (Phe-OtBu) is a critical amino acid derivative widely utilized as a building block in peptide synthesis and as a prodrug scaffold to enhance lipophilicity. While the tert-butyl group confers greater stability against chemical hydrolysis compared to methyl or ethyl esters, it remains highly susceptible to enzymatic hydrolysis by plasma esterases.
This guide details the development of a robust LC-MS/MS quantification method using Stable Isotope Dilution Mass Spectrometry (IDMS) . The use of L-Phenylalanine tert-butyl ester-d5 (Ring-d5) as an Internal Standard (IS) is non-negotiable for high-reliability data. The d5-analog co-elutes with the analyte, perfectly compensating for matrix effects, ionization suppression, and the specific extraction efficiency challenges posed by the lipophilic ester group.
Core Mechanism: Isotope Dilution
The physicochemical properties of the native and deuterated compounds are nearly identical, yet they are mass-resolvable. By spiking a fixed amount of IS into every sample before extraction, the ratio of Analyte/IS response becomes the quantitative metric, rendering the method immune to volume losses or injection variability.
Chemical & Physical Properties
Understanding the analyte is the first step to successful method development.
| Property | L-Phenylalanine tert-butyl ester (Native) | L-Phenylalanine tert-butyl ester-d5 (IS) |
| CAS Number | 16874-17-2 (Free base) / 15100-75-1 (HCl) | 1177315-89-7 (Generic d5) |
| Molecular Formula | ||
| Exact Mass | 221.14 | 226.17 |
| Precursor Ion | 222.1 | 227.1 |
| Solubility | Soluble in MeOH, ACN, DMSO. HCl salt is water-soluble. | Same as native. |
| Stability | Acid Labile: Cleaved by strong acids (TFA).Base Stable: Moderate.Enzymatic: Unstable in plasma (Esterases). | Same as native. |
Critical Control Point: Sample Stability
WARNING: Plasma esterases will rapidly hydrolyze Phe-OtBu back to Phenylalanine.
-
Mitigation: Blood collection tubes should contain esterase inhibitors (e.g., NaF/KOx) or be processed immediately.
-
Processing: Perform protein precipitation with acidified organic solvent immediately upon plasma harvesting to denature enzymes.
Experimental Workflow Visualization
Figure 1: IDMS Workflow emphasizing early IS addition to correct for extraction and matrix variance.
Detailed Protocols
Protocol A: Stock Solution Preparation
Objective: Create stable primary stocks.
-
Solvent: Methanol (MeOH) is preferred over water to prevent hydrolysis during storage.
-
Storage: -20°C or -80°C.
-
Native Stock (1 mg/mL): Accurately weigh 1.0 mg of L-Phenylalanine tert-butyl ester (corrected for HCl salt purity if applicable) into a 1.5 mL Eppendorf tube. Dissolve in 1.0 mL MeOH.
-
IS Stock (1 mg/mL): Dissolve 1.0 mg of L-Phenylalanine tert-butyl ester-d5 in 1.0 mL MeOH.
-
IS Working Solution (IS-WS): Dilute the IS Stock with 50% MeOH/Water to a concentration of 500 ng/mL . This will be spiked into all samples.
Protocol B: Calibration Standard Preparation
Strategy: Prepare calibration standards in the same matrix as your samples (e.g., blank plasma) to match matrix effects.
Dilution Scheme (Example Range: 1 – 1000 ng/mL):
-
High Std (Std 8): Dilute Native Stock to 10,000 ng/mL in 50% MeOH.
-
Serial Dilution: Perform 1:2 or 1:5 serial dilutions to generate working standards (WS).
-
Matrix Spiking: Add 10 µL of each WS into 90 µL of Blank Matrix .
Figure 2: Preparation of matrix-matched calibration standards.
Protocol C: Sample Extraction (Protein Precipitation)
Rationale: Acidified precipitation serves two purposes: it precipitates proteins to clean the sample and lowers pH to stabilize the ester and enhance protonation for ESI+.
-
Aliquot: Transfer 50 µL of Sample (or Calibrator) into a 1.5 mL tube.
-
Spike IS: Add 10 µL of IS Working Solution (500 ng/mL). Vortex briefly.
-
Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .
-
Note: The formic acid is critical to inhibit residual esterase activity immediately.
-
-
Vortex: High speed for 1 minute.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to an HPLC vial containing 150 µL of Water (to dilute organic content for better peak shape on C18).
LC-MS/MS Method Conditions
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B (Elution of lipophilic ester)
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (V) | Origin of Fragment |
| Phe-OtBu (Native) | 222.1 | 120.1 | Quantifier | ~20 | Immonium Ion (Phe) |
| 222.1 | 166.1 | Qualifier | ~15 | Loss of t-butyl ( | |
| Phe-OtBu-d5 (IS) | 227.1 | 125.1 | Quantifier | ~20 | Immonium Ion (Phe-d5) |
| 227.1 | 171.1 | Qualifier | ~15 | Loss of t-butyl ( |
Note: The d5 label is on the phenyl ring. Therefore, fragments containing the ring (Immonium ion and the M-tButyl species) will shift by +5 Da.
Data Analysis & Validation Criteria
-
Integration: Integrate the peak areas for Native (222>120) and IS (227>125).
-
Ratio Calculation:
-
Curve Fitting: Plot Ratio (
) vs. Concentration ( ).-
Regression: Linear (
). -
Weighting:
is highly recommended to improve accuracy at the lower end of the curve (LLOQ).
-
-
Acceptance Criteria (FDA/EMA Guidelines):
-
Linearity:
. -
Accuracy: Calculated concentration must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV < 15% (CV < 20% for LLOQ).
-
Troubleshooting & "Senior Scientist" Tips
-
The "Ghost" Peak: If you see Phe-OtBu in your blanks, check your methanol. Old methanol can become slightly acidic and promote esterification if Phenylalanine is present in the system, though this is rare. More likely, it is carryover. Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.
-
IS Purity: Ensure your d5-standard does not contain d0 (native) impurities. This will contribute to the background signal and limit your sensitivity (LLOQ).
-
Ester Hydrolysis: If accuracy is poor, the ester is likely degrading. Ensure all samples are kept on ice and the autosampler is set to 4°C. Never use alkaline buffers (ammonium bicarbonate) in the mobile phase.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
-
PubChem. L-Phenylalanine tert-butyl ester hydrochloride (Compound Summary). National Library of Medicine. [Link][1]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]
Sources
Metabolic flux analysis using deuterated phenylalanine esters
Metabolic Flux Analysis Using Deuterated Phenylalanine Esters: A Guide for Researchers
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the intricate network of biochemical reactions within living cells. By providing a quantitative measure of in vivo metabolic pathway activity, MFA offers unparalleled insights into cellular physiology, disease states, and the metabolic fate of xenobiotics. The use of stable isotope tracers is the cornerstone of modern MFA. Among these, deuterated amino acids have emerged as powerful tools. This guide focuses on the application of deuterated phenylalanine esters for MFA, providing a robust framework for researchers, scientists, and drug development professionals. Phenylalanine, an essential aromatic amino acid, serves as a precursor for protein synthesis and key signaling molecules. The use of its deuterated ester form offers advantages in cellular uptake and allows for precise tracking of its metabolic fate. This application note provides the theoretical underpinnings, detailed experimental protocols, and data analysis strategies to successfully implement this advanced MFA technique.
Principle of the Method
The fundamental principle of this technique lies in introducing a phenylalanine molecule labeled with deuterium (²H) into a biological system. Cells uptake the deuterated phenylalanine ester, which is then hydrolyzed to deuterated phenylalanine. This labeled phenylalanine then enters the cell's metabolic network. Its journey is tracked by detecting the incorporation of deuterium into downstream metabolites. The primary analytical tool for this detection is mass spectrometry (MS), which can distinguish between the mass of the labeled (deuterated) and unlabeled metabolites. By measuring the relative abundance of these different isotopic forms (isotopologues) over time, we can calculate the rate of metabolic conversion—the metabolic flux.
The selection of phenylalanine as a tracer is strategic. It is a precursor to tyrosine and, subsequently, to important neurotransmitters like dopamine and norepinephrine. Its incorporation into proteins also provides a measure of protein synthesis rates. The esterification of the phenylalanine, often as a methyl or ethyl ester, can enhance its lipophilicity and facilitate its transport across the cell membrane.
Below is a conceptual diagram illustrating the metabolic fate of deuterated phenylalanine.
Caption: Metabolic fate of deuterated phenylalanine ester.
Materials and Reagents
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath
-
Centrifuge (refrigerated)
-
Lyophilizer or vacuum concentrator
-
Vortex mixer
-
pH meter
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS)
-
Analytical balance
Reagents and Consumables
-
Deuterated phenylalanine ester (e.g., L-Phenylalanine-d8 methyl ester hydrochloride)
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Quenching solution (e.g., 60% methanol, ice-cold)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standards for MS analysis
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)
-
Cell culture flasks or plates
-
Pipettes and sterile tips
-
Centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
LC-MS vials
Experimental Protocol
The following protocol provides a general framework. Optimization for specific cell lines and experimental goals is highly recommended.
Part 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%). Ensure a sufficient number of cells for metabolite extraction.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the deuterated phenylalanine ester. The final concentration of the tracer will need to be optimized but is often in the range of the physiological concentration of phenylalanine.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. A time-course experiment is recommended to determine the optimal labeling duration.
-
Part 2: Metabolite Quenching and Extraction
This part is critical to halt metabolic activity instantly and preserve the metabolic state of the cells.
-
Quenching:
-
Place the culture plates on dry ice.
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution to the cells.
-
-
Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Add the pre-chilled extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Part 3: Sample Preparation and LC-MS Analysis
-
Drying: Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis (e.g., 50% methanol).
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect the metabolites using the mass spectrometer in full scan mode to acquire data for all isotopologues.
-
The overall experimental workflow is depicted below.
Caption: Experimental workflow for MFA using deuterated phenylalanine.
Data Analysis and Interpretation
The analysis of the raw MS data is a multi-step process:
-
Peak Identification: Identify the peaks corresponding to phenylalanine and its downstream metabolites based on their retention times and mass-to-charge ratios (m/z).
-
Isotopologue Distribution: For each identified metabolite, determine the distribution of its isotopologues (M+0, M+1, M+2, etc., where M is the monoisotopic mass).
-
Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C).
-
Flux Calculation: Use the corrected isotopologue distribution data to calculate metabolic fluxes. This typically requires specialized software packages that employ mathematical models of the metabolic network.
Table 1: Example LC-MS Settings for Phenylalanine Metabolite Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | 70-1000 m/z |
| Resolution | 70,000 |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow | 35 units |
| Aux Gas Flow | 10 units |
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity of metabolites | Inefficient extraction; Insufficient cell number; Degradation of metabolites. | Optimize extraction protocol; Increase starting cell number; Ensure samples are kept cold throughout the process. |
| High variability between replicates | Inconsistent cell numbers; Inconsistent timing of quenching/extraction; Pipetting errors. | Normalize to cell number or protein content; Standardize all experimental steps; Use calibrated pipettes. |
| No or low labeling observed | Inefficient uptake of the tracer; Short labeling time. | Use a more permeable ester form; Increase tracer concentration; Optimize labeling time with a time-course experiment. |
| Poor chromatographic peak shape | Inappropriate column or mobile phase; Sample overload. | Optimize LC method; Dilute sample before injection. |
Case Study: Phenylalanine Flux in a Cancer Cell Line
To illustrate the application of this technique, consider a study comparing the phenylalanine metabolism in a cancer cell line versus a non-cancerous control.
Table 3: Hypothetical Isotopologue Distribution Data
| Metabolite | Cell Line | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) | M+8 (%) |
| Phenylalanine | Control | 10 | 2 | 1 | 1 | 2 | 5 | 10 | 20 | 49 |
| Cancer | 5 | 1 | 1 | 1 | 2 | 8 | 15 | 25 | 42 | |
| Tyrosine | Control | 85 | 5 | 2 | 1 | 1 | 2 | 2 | 1 | 1 |
| Cancer | 60 | 8 | 3 | 2 | 2 | 5 | 8 | 6 | 6 |
Interpretation: The lower percentage of unlabeled (M+0) phenylalanine in the cancer cells suggests a higher uptake or turnover of phenylalanine. The increased abundance of labeled tyrosine (M+1 to M+8) in the cancer cells indicates an elevated flux through the phenylalanine hydroxylase pathway, which could be linked to increased demands for protein synthesis or neurotransmitter precursors in the proliferative state of these cells.
Conclusion
Metabolic flux analysis using deuterated phenylalanine esters is a sophisticated and powerful technique that can provide deep insights into cellular metabolism. While it requires careful experimental design and execution, the richness of the data obtained can be invaluable for understanding complex biological systems. This guide provides a comprehensive starting point for researchers looking to employ this method in their own studies.
References
-
Sauer, U. (2007). High-throughput metabolomics: a new tool for metabolic systems biology. Current Opinion in Biotechnology, 18(4), 344-350. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 52-60. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical guide to metabolic flux analysis. Nature Methods, 12(11), 1005-1012. [Link]
Application Note & Protocol: Enzymatic Hydrolysis of Tert-Butyl Esters in Peptide Synthesis
Introduction: A Paradigm Shift in Peptide Deprotection
In the intricate landscape of peptide synthesis, the strategic selection and removal of protecting groups are paramount to achieving high purity and yield of the target molecule. The tert-butyl (tBu) ester is a widely utilized C-terminal protecting group due to its stability under various coupling conditions and its traditional cleavage under acidic conditions. However, the harsh acidic treatments, typically involving strong acids like trifluoroacetic acid (TFA), can lead to a cascade of undesirable side reactions, including the alkylation of sensitive residues (e.g., Trp, Met, Cys) by the liberated tert-butyl cation and the degradation of other acid-labile protecting groups.[1]
Enzymatic methodologies have emerged as a powerful alternative, offering a mild, highly selective, and environmentally benign approach to the deprotection of peptide esters.[2][3][4] These biocatalytic transformations operate under near-neutral pH and ambient temperatures, thus preserving the integrity of the peptide backbone and sensitive side-chain functionalities.[2][3] This application note provides a comprehensive guide to the enzymatic hydrolysis of C-terminal tert-butyl esters, detailing the underlying principles, key enzymatic players, and robust protocols for researchers, scientists, and drug development professionals.
The Enzymatic Advantage: Causality Behind the Choice
The rationale for employing enzymes for tert-butyl ester hydrolysis is rooted in their inherent specificity and mild operational parameters. Unlike the brute-force approach of chemical hydrolysis, enzymes provide a subtle and controlled cleavage, minimizing the risk of side-product formation.
Key Advantages:
-
High Chemoselectivity: Enzymes can differentiate between the C-terminal tert-butyl ester and other functional groups, including acid-labile side-chain protecting groups like Boc and trityl ethers.[5][6][7]
-
Regio- and Stereoselectivity: Enzymatic catalysis is highly specific to the target ester linkage, preventing unwanted hydrolysis of internal peptide bonds (endopeptidase activity) and preserving the stereochemical integrity of the amino acid residues.[2][3]
-
Mild Reaction Conditions: Operating at or near physiological pH and moderate temperatures (20-60 °C) circumvents the need for harsh acidic or basic reagents, thereby preventing acid- or base-catalyzed side reactions.[2][3][4]
-
Environmental Sustainability: Enzymatic reactions are typically performed in aqueous-organic co-solvent systems, reducing the reliance on hazardous and volatile organic solvents.
Key Enzymes for Tert-Butyl Ester Hydrolysis
Several classes of enzymes have demonstrated efficacy in the hydrolysis of C-terminal tert-butyl esters of peptides. The choice of enzyme often depends on the specific peptide sequence, the nature of the N-terminal protecting group, and the desired reaction kinetics.
| Enzyme | Class | Optimal pH | Optimal Temperature (°C) | Key Characteristics & Insights |
| Subtilisin | Serine Protease | 7.0 | 40 | Exhibits high, up to quantitative, yields with substantially suppressed endopeptidase activity.[2][3] Effective for a range of peptide substrates. |
| Lipase A from Candida antarctica (CAL-A) | Lipase | ~7 | 50 | Particularly effective for amino acid derivatives and shows good stability in organic co-solvents.[5][6] The presence of a GGG(A)X motif is linked to its activity towards sterically hindered esters.[5][6] |
| Esterase from Bacillus subtilis (BsubpNBE) | Esterase | ~7 | 37-50 | Demonstrates broad substrate scope, hydrolyzing tert-butyl esters of various N-protected amino acids (Boc, Z, Fmoc).[5][6] |
| Thermitase | Serine Protease | Alkaline | ~50-60 | An alkaline serine protease capable of cleaving tert-butyl esters from N-protected peptides.[5] |
| α-Chymotrypsin | Serine Protease | ~7-8 | 37 | While primarily a protease, it can catalyze the hydrolysis of C-terminal esters, particularly those of hydrophobic amino acids.[8][9][10] |
Experimental Workflow & Protocols
The successful enzymatic hydrolysis of a C-terminal tert-butyl ester requires careful optimization of several parameters, including enzyme selection, substrate concentration, pH, temperature, and co-solvent system.
General Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20120231497A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides - Google Patents [patents.google.com]
- 3. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. alpha-Chymotrypsin as the catalyst for peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 10. Peptide bond synthesis catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation for Deuterated vs. Non-Deuterated Phenylalanine
Executive Summary: The "Inverse Isotope Effect"
Welcome to the technical support hub for isotopic separations. If you are attempting to separate Deuterated Phenylalanine (e.g., Phe-d5 or Phe-d8) from Non-Deuterated Phenylalanine (Phe-d0), you are battling the Inverse Isotope Effect .[1][2]
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues typically elute earlier than their non-deuterated counterparts.[1][2][3][4]
-
The Cause: The C-D bond is shorter (approx.[2] 0.003–0.005 Å) and has a smaller molar volume than the C-H bond.[2] This results in slightly lower lipophilicity (hydrophobicity) and reduced van der Waals interactions with the stationary phase.[2]
-
The Challenge: The separation factor (
) is often extremely close to 1.0 (e.g., ). Standard methods often result in co-elution or peak shouldering rather than baseline resolution.[2]
Strategic Decision Workflow
Before optimizing your method, you must define your end goal.[1][2] Do you need physical separation, or is mass spectral resolution sufficient?
Figure 1: Strategic decision tree for isotopic separation workflows. Determine if chromatographic resolution is strictly necessary before extensive method development.
Critical Troubleshooting & Optimization (Q&A)
Q1: I am using a standard C18 column, but the peaks are co-eluting. How do I achieve baseline separation?
A: A standard C18 column often lacks the shape selectivity required for this separation unless you use extremely shallow gradients or very low temperatures.[2]
The Solution: Change the Stationary Phase. While C18 relies purely on hydrophobicity, other phases introduce secondary interactions that amplify the isotopic differences.[1][2]
| Column Chemistry | Mechanism | Suitability for Phe vs. Phe-d |
| Porous Graphitic Carbon (PGC) | Dispersive interactions + Charge transfer | Excellent. The "nuclear option" for isotopes.[1][2] The planar graphite surface is highly sensitive to the molecular shape changes caused by deuteration.[2] |
| PFP (Pentafluorophenyl) | Good. Can offer different selectivity for aromatic amino acids like Phenylalanine.[1][2] | |
| C18 (Standard) | Hydrophobic Interaction | Poor to Moderate. Requires high plate count (UHPLC) and low temperature.[1][2] |
Protocol: PGC Screening Condition
-
Column: Hypercarb (or equivalent PGC), 3µm or 5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Gradient: 0% B to 40% B over 20 minutes (Shallow gradient is key).
-
Temp: 20°C (See Q2).
Q2: How does temperature affect the resolution of deuterated phenylalanine?
A: Lowering the temperature almost always improves the resolution of isotopic pairs in RPLC.[2]
The Mechanism:
The enthalpy of transfer (
-
Recommendation: If you are at 40°C, drop to 10°C or 15°C .
-
Caution: Ensure your system pressure limits can handle the increased viscosity of the mobile phase at low temperatures.[2]
Q3: I see "Spectral Crosstalk" in my LC-MS data. Is this a separation issue?
A: It often mimics a separation issue, but it is a mass spectrometry artifact.[1][2]
If you are using Phe-d5 as an Internal Standard (IS) for Phe-d0:
-
Isotopic Impurity: Your Phe-d5 standard might contain traces of Phe-d4 or Phe-d0.[2] This is a reagent purity issue, not a chromatography issue.
-
H/D Exchange: Aromatic protons on Phenylalanine are generally stable.[2] However, if you use extreme pH or high temperatures, some exchange could occur (rare for Phe).[1]
-
Scattering: If the concentration of the analyte is extremely high, the isotopic envelope of the M+0 (Phe) might extend into the M+5 channel (unlikely for +5 Da shift, but common for +1 or +2 Da shifts).[1]
Self-Validation Step: Run a "Null Injection":
-
Inject only the Internal Standard (Phe-d5).[2] Monitor the transition for the Analyte (Phe-d0).
-
If you see a peak in the Phe-d0 channel at the retention time of the IS, you have isotopic impurity or crosstalk.[2] Chromatographic separation is the only fix here to displace the interference.[2]
Q4: Why does the deuterated peak elute before the non-deuterated peak?
A: This is the "Inverse Isotope Effect."[2][5]
Figure 2: Mechanistic basis of the Inverse Isotope Effect in Reversed-Phase Chromatography.
The C-D bond has a lower zero-point vibrational energy, making the bond shorter.[1][2] This reduces the effective "size" of the molecule and its ability to disrupt the structured water network around the hydrophobic stationary phase, leading to weaker retention.[1]
Recommended Experimental Protocol
If baseline separation is required (e.g., for purification or eliminating crosstalk), follow this optimized workflow.
Equipment Requirements
-
Column: Porous Graphitic Carbon (e.g., Hypercarb), 100 x 2.1 mm, 3 µm.[1]
Step-by-Step Method
-
Preparation:
-
Prepare 1 mM stock solutions of Phe-d0 and Phe-d5 in water.[2]
-
Mix 1:1 for the test injection.
-
-
Mobile Phase Setup:
-
Gradient Program (Isocratic Hold Strategy):
-
Isocratic holds are more effective for isotope separation than linear gradients.[2]
-
0-2 min: 5% B (Load)
-
2-15 min: Isocratic hold at 15% B (Optimize this %: try 10%, 12%, 15%).
-
15-20 min: Wash at 90% B.
-
-
Temperature Control:
-
Set column oven to 10°C .
-
-
Data Analysis:
References
-
Turowski, M. et al. (2003).[1][2] Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. [1][2]
-
Filer, C. N. (1999).[1][2] Isotopic fractionation of organic compounds in chromatography. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Thermo Fisher Scientific. (2013).[1][2] Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC). Chromatography Today.
-
Wade, D. (1999).[1][2] Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. [1][2]
-
Ye, X. et al. (2009).[1][2] Chromatographic isotope effect: Retention time changes for polydeuterated compounds. Journal of Chromatography A. [1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
Solving incomplete hydrolysis of tert-butyl esters in acidic conditions
Ticket ID: TB-HYD-404 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Incomplete" Myth
Welcome to the support center. You are likely here because your tert-butyl ester deprotection has stalled, leaving you with a mixture of starting material and product, or worse, a mess of side products.[1]
The Reality Check:
In 90% of cases where researchers report "incomplete hydrolysis," the reaction actually did proceed, but the tert-butyl cation (
This guide moves beyond the standard "add more acid" approach. We will treat this as a kinetic and thermodynamic engineering problem.
The Mechanistic Bottleneck
To fix the reaction, you must visualize the invisible enemy: the tert-butyl cation .
In acidic conditions (e.g., TFA), the cleavage follows an
-
Ideal Path: The cation eliminates a proton to become isobutylene gas (irreversible).
-
The Problem: In concentrated organic solutions, the cation is a potent electrophile. If it doesn't find a proton to eliminate or a scavenger to quench it, it will attack the most nucleophilic site available—often the carboxylic acid you just made.
Visualizing the Pathway (Graphviz)
Figure 1: The Fate of the Tert-Butyl Cation. The red paths represent the "incomplete" reaction loop where the cation re-attacks the product.
Troubleshooting Modules (Q&A Format)
Module A: The "Stalled at 50%" Scenario
User Question: "I am using 50% TFA in DCM. The reaction goes to 50% conversion and stops. Adding more TFA does nothing."
Diagnosis: You are in a re-alkylation equilibrium .[1] The concentration of
Solution: The Scavenger Cocktail You must introduce a "cation sink"—a nucleophile more reactive than your carboxylic acid but one that forms a non-reversible bond with the tert-butyl group.
-
Protocol: Add Triethylsilane (TES) or Triisopropylsilane (TIS) .[1]
-
Why: Silanes transfer a hydride (
) to the cation, turning it into isobutane (gas), which bubbles out of the solution. This permanently removes the cation from the equation.
| Component | Standard Ratio (Vol) | Role |
| TFA | 50% | Acid source (Protonation) |
| DCM | 45% | Solvent (Solubility) |
| TES or TIS | 2.5% - 5% | Cation Quencher (Hydride donor) |
| Water | 2.5% | Hydrolysis aid & proton shuttle |
Pro Tip: If your molecule contains Methionine, Cysteine, or Tryptophan , you must add Thioanisole or EDT (1,2-ethanedithiol) to the cocktail.[1] The
cation loves sulfur and indole rings.
Module B: The "Hydrophobic Wall"
User Question: "My substrate is very greasy/hydrophobic. It precipitates out of the TFA/Water mixture, and nothing happens."
Diagnosis: Phase separation. The acid cannot protonate the ester if the ester is buried in a hydrophobic aggregate.
Solution: The Magic Solvent (HFIP) Switch to Hexafluoroisopropanol (HFIP) .
-
Why it works: HFIP is a polar, fluorinated solvent that is unmatched in its ability to solubilize hydrophobic peptides and organic molecules.[1] Crucially, it stabilizes cationic intermediates (like the protonated ester) via strong H-bond donation, accelerating the cleavage rate significantly [1].
-
Protocol:
Module C: The "Fragile Molecule" (Selectivity)
User Question: "I need to remove the t-butyl ester, but I have an acid-sensitive Fmoc group or a Trityl group that I need to keep intact."
Diagnosis: TFA is too strong (
Solution: Lewis Acid Cleavage (ZnBr2)
Use Zinc Bromide (
-
Protocol:
Comparative Data: Reagent Selection Guide
Use this table to select the correct condition for your specific substrate issues.
| Method | Reagent System | Acidity | Scavenger Needed? | Best For... |
| Standard | 50% TFA / DCM | High | YES | Robust substrates, small molecules.[1] |
| The "Fixer" | TFA / TIS / H2O (95:2.5:2.[7]5) | High | Included | Peptides, stalled reactions, Trp/Met containing molecules.[1][8] |
| Solubility | HFIP / TFA (9:1) | Med-High | Yes | Hydrophobic/Greasy substrates, aggregated peptides.[1] |
| Selective | ZnBr2 / DCM | Mild (Lewis) | No | Preserving Fmoc, Trityl, or acid-labile glycosides.[1] |
| Niche | Formic Acid (Neat) | Med | No | When fluorinated waste is a disposal issue.[1] |
Decision Tree: Troubleshooting Workflow
Follow this logic flow to resolve your specific issue.
Figure 2: Troubleshooting Logic Flow for Stalled Deprotections.
References
-
Colomer, I., et al. (2017).[1] Hexafluoroisopropanol as a highly versatile solvent.[1][9] Chemical Reviews. [1]
-
Wu, Y. Q., et al. (2000).[1] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters.
-
Lundt, B. F., et al. (1978).[1][7][8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1][7][8]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
Minimizing deuterium isotope effects in reversed-phase chromatography
Topic: Minimizing Deuterium Isotope Effects in Reversed-Phase Chromatography (RPLC) Ticket ID: KB-ISO-D2-OPT Status: Active Audience: Bioanalytical Scientists, DMPK Researchers, Method Developers
Diagnostic Hub: The "Why" Behind the Separation
The Core Issue
In LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards (IS) are the gold standard because they theoretically behave identically to the analyte.[1] However, deuterium (
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues typically display lower lipophilicity than their non-deuterated analogs. This results in the deuterated IS eluting slightly earlier than the analyte.[2][3]
The Consequences
If the IS and analyte are chromatographically resolved (separated):
-
Matrix Effect Mismatch: The IS elutes in a different background matrix composition than the analyte.
-
Quantitation Error: The IS fails to correct for ion suppression or enhancement occurring at the analyte's specific retention time (
).
Mechanism of Separation
The C-D bond is shorter (
Figure 1: Mechanistic overview of why deuterated compounds elute earlier in RPLC. The reduced lipophilicity of C-D bonds leads to weaker retention on hydrophobic stationary phases.
Troubleshooting & Optimization Guides
FAQ: Common Scenarios
Q1: I see a shoulder on my analyte peak corresponding to my IS. Is this acceptable?
-
Answer: Generally, no. If the "shoulder" represents the IS eluting earlier, you are in a danger zone where the IS is experiencing the leading edge of matrix suppression while the analyte experiences the peak. You must collapse these peaks into a single co-eluting band.
Q2: Does the choice of organic modifier matter?
-
Answer: Yes. Acetonitrile (ACN) is superior to Methanol (MeOH) for minimizing isotope effects. Methanol, being a protic solvent, forms structured hydrogen-bonding networks that are more sensitive to the subtle volumetric differences between C-H and C-D bonds. ACN, an aprotic solvent, tends to mask these differences more effectively [1].
Q3: Will switching to UPLC help?
-
Answer: Counter-intuitively, no . UPLC (Sub-2
particles) increases chromatographic efficiency ( ). Higher efficiency means narrower peaks and better resolution ( ). Since your goal is co-elution (bad resolution), high-efficiency columns can actually separate isotopologues that would otherwise co-elute on standard HPLC columns. You may need to sacrifice efficiency to regain co-elution.
Q4: How does temperature affect the separation?
-
Answer: The deuterium isotope effect is thermodynamically driven. Lower temperatures increase the separation factor (
).[4] Increasing the column temperature adds kinetic energy to the system, reducing the subtle thermodynamic advantage of the C-H interaction, thereby promoting co-elution [2].
Experimental Data: Impact of Conditions
The following table summarizes the impact of experimental parameters on the Resolution (
| Parameter | Condition A (High Separation) | Condition B (Optimized for Co-elution) | Impact on Co-elution |
| Organic Modifier | Methanol (MeOH) | Acetonitrile (ACN) | High (ACN reduces |
| Temperature | High (Heat reduces | ||
| Gradient Slope | Shallow (e.g., 2% B/min) | Steep (e.g., 10% B/min) | Medium (Steep compresses peaks) |
| Stationary Phase | C18 / Phenyl-Hexyl | C8 / C4 (Less hydrophobic) | Low/Medium |
| Isotope Label | Deuterium ( | Complete Fix (No shift) |
Critical Note: If optimization fails, the ultimate solution is to switch from Deuterated IS to
orlabeled IS, which do not exhibit retention time shifts in RPLC.
Protocol: Method Optimization Workflow
Objective: Collapse the resolution between Analyte (
Phase 1: Solvent & Temperature Tuning (The "Quick Fix")
-
Baseline Run: Inject sample with Mobile Phase B = Methanol at
. Measure retention time difference ( ).[2] -
Solvent Swap: Switch Mobile Phase B to Acetonitrile .
-
Expectation:
should decrease by ~30-50%.
-
-
Temperature Titration: If separation persists, increase column temperature in
increments (up to column max, typically ).-
Caution: Ensure analyte stability at higher temperatures.
-
Phase 2: Gradient Compression
-
Steepen Gradient: Increase the rate of organic change (e.g., go from 5-95% B in 3 minutes instead of 10).
-
Reduce Retention: Adjust starting %B to ensure the analyte elutes earlier (lower
). The isotope effect is proportional to total retention time; eluting faster reduces the absolute time difference.
Phase 3: Hardware/Column Modification
-
Increase Dead Volume (Last Resort): Adding a small amount of post-column volume can broaden peaks slightly, masking the separation (not recommended for trace analysis due to sensitivity loss).
-
Switch Ligand: Move to a stationary phase with lower carbon load or different selectivity (e.g., C8).
Decision Logic for Troubleshooting
Figure 2: Step-by-step decision tree for eliminating deuterium isotope separation.
References
-
Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America.
-
Wang, S., et al. (2007). Evaluation of the deuterium isotope effect in liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[5]
-
Fowles, S.E., et al. (2013). Minimizing the deuterium isotope effect in HPLC-MS/MS bioanalysis. Bioanalysis.[2][6][7][8]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Handling hygroscopic deuterated amino acid hydrochloride salts
Technical Support Center: Deuterated Amino Acid HCl Salts Current Status: Operational | Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical guide for handling Hygroscopic Deuterated Amino Acid Hydrochloride Salts . You are likely working with high-value isotopic tracers (e.g., L-Alanine-d4 HCl, Leucine-d10 HCl) where a single handling error can compromise isotopic purity or quantitative accuracy.
The Core Challenge: These compounds present a paradox: The Hydrochloride (HCl) salt form renders the amino acid water-soluble and stabilizes the crystal lattice against oxidation, but it simultaneously makes the material hygroscopic (moisture-loving) and acidic .
Moisture absorption leads to three critical failures:
-
Gravimetric Error: You weigh water, not the isotope, ruining quantitative stoichiometry.
-
Deliquescence: The crystalline powder turns into a sticky "goo," making transfer impossible.
-
H/D Exchange Risk: While Carbon-Deuterium (C-D) bonds are robust, uncontrolled moisture can facilitate proton exchange on heteroatoms or, under specific pH conditions, alpha-carbon scrambling.
Module 1: Storage & Stability Protocol
Objective: Prevent degradation and moisture uptake during dormancy.
The Golden Rule: The Thermal Equilibration Protocol Never open a cold vial of hygroscopic salt in a humid room. The temperature differential causes immediate condensation inside the vial, ruining the remaining stock.
Storage Decision Matrix (DOT Visualization)
Figure 1: Decision workflow for preserving isotopic integrity during storage.
Key Technical Specifications:
-
Temperature: Store at -20°C for long-term stability to inhibit slow hydrolysis or chemical degradation [1].
-
Headspace: Flush opened vials with dry Nitrogen or Argon before resealing to displace humid air [2].
-
Secondary Containment: Place the primary vial inside a jar containing desiccant (e.g., Drierite or Silica Gel) within the freezer.
Module 2: Precision Weighing (The "Difference" Method)
Objective: Eliminate gravimetric errors caused by rapid moisture uptake.
Hygroscopic HCl salts can absorb 1-5% of their weight in water within minutes at 50% Relative Humidity (RH). Standard weighing (taring a boat, adding powder) is prohibited because the mass reading will drift upwards continuously.
Protocol: Weighing by Difference
-
Prepare: Dry the exterior of the stock vial.
-
Tare: Place the entire capped stock vial on the balance. Tare to zero.
-
Dispense: Remove the vial, uncap, and transfer an estimated amount to your receiving vessel (tube/flask).
-
Reweigh: Cap the stock vial and place it back on the balance.
-
Calculate: The negative mass displayed is the exact amount transferred.
-
Why this works: You are measuring the mass leaving the protected environment, ignoring the water weight gained by the sample in the receiving boat.
-
Data: Moisture Uptake Rates (L-Alanine HCl example)
| Time Exposed (50% RH) | Mass Increase (%) | Impact on 10mM Soln |
|---|---|---|
| 0 min | 0.00% | Accurate |
| 2 min | 0.85% | Negligible |
| 10 min | 3.20% | Significant Error |
| 60 min | >15.0% | Critical Failure |
Module 3: Solubilization & H/D Exchange
Objective: Dissolve without losing the isotopic label.
The Chemistry of Exchange Users often panic when they see "missing" protons in NMR. You must distinguish between Labile and Non-Labile sites.
-
Labile (Instant Exchange):
, , .-
In
: These become , , . They are NMR Silent . -
In
: They remain visible.
-
-
Non-Labile (Stable):
(Carbon backbone).-
These generally do not exchange under acidic/neutral conditions.
-
The Alpha-Proton Risk: The alpha-proton (adjacent to the carboxyl group) is susceptible to exchange via enolization , but this requires basic conditions (pH > 9-10) [3].
-
Advantage of HCl Salts: The HCl moiety ensures the solution is acidic (pH ~2-3) upon dissolution. This auto-protects the alpha-deuterons from exchange.
-
Warning: Do not add strong base (NaOH) to neutralize the solution unless necessary, and if you do, work rapidly or keep the temperature low (4°C).
Solvent Compatibility Table
| Solvent | Solubility | H/D Exchange Risk (Backbone) | Notes |
|---|
|
Module 4: Troubleshooting & FAQ
Q1: The salt has clumped into a hard solid in the vial. Is it ruined?
-
Diagnosis: Deliquescence (moisture absorption).
-
Fix: If the chemical purity is still intact (verify via NMR), you can dry it down.
-
Protocol: Dissolve the entire clump in a minimum volume of
(if for NMR) or distilled water. Freeze at -80°C and lyophilize (freeze-dry) overnight. -
Caution: HCl vapors are corrosive to freeze-dryer pumps.[1] Use an acid trap or a diaphragm pump [4].
-
Q2: My NMR spectrum in
-
Cause: Exchange of the amine protons (
) with the solvent generates HOD. -
Fix: This is unavoidable with amino acid salts. To minimize it, use "100%"
ampoules and keep the sample concentration high. Do not reference the HOD peak for calibration as its shift is temperature-dependent.
Q3: Can I heat the salt in a vacuum oven to dry it?
-
Answer: Proceed with caution.
-
Risk: While amino acids are stable, the HCl salt can lose HCl gas at high temperatures under high vacuum, reverting partially to the free base (zwitterion).
-
Limit: Do not exceed 40-50°C under vacuum [5]. Lyophilization is safer.
Q4: I need to neutralize the HCl for a cell culture experiment. How do I do it?
-
Protocol: Dissolve the salt in your buffer (e.g., PBS). The buffering capacity will likely be overwhelmed by the HCl if the concentration is high.
-
Adjustment: Add NaOH dropwise while monitoring pH.
-
Warning: As pH rises above 10, the risk of alpha-proton H/D exchange increases. Perform this step immediately before use.
References
-
BenchChem. (2025).[2][3][4] Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from 4
-
Cambridge Isotope Laboratories (CIL). (2025).[5] Deuterated Solvents, Reagents & Accessories: Handling Protocols. Retrieved from 5
-
Rozman, M. (2005).[6] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry.[6] Retrieved from 7
-
DigiVac. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from 8
-
ResearchGate (Community Discussion). (2018). Help with drying 6M HCl from sample after amino acid hydrolysis? Retrieved from 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. The gas-phase H/D exchange mechanism of protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digivac.com [digivac.com]
Technical Support Center: Optimizing ESI-MS Analysis of L-Phenylalanine tert-butyl ester-d5
Welcome to the technical support center for advanced ESI-MS applications. This guide is designed for researchers, scientists, and drug development professionals who are working with isotopically labeled amino acid esters, specifically L-Phenylalanine tert-butyl ester-d5, and wish to enhance their analytical performance. We will move beyond basic operational steps to explore the physicochemical principles governing ionization efficiency, providing you with the expert insights needed to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of L-Phenylalanine tert-butyl ester-d5, providing both immediate solutions and the scientific rationale behind them.
Q1: I'm setting up my method. What is the expected primary ion for L-Phenylalanine tert-butyl ester-d5 in positive mode ESI-MS?
A: In positive ion electrospray mass spectrometry (ESI-MS), the primary ion you should target is the protonated molecule, denoted as [M+H]⁺ .
L-Phenylalanine tert-butyl ester-d5 has a primary amine group (-NH₂) which is the most basic site on the molecule. In the acidic environment of a typical reversed-phase mobile phase, this amine group readily accepts a proton to form a stable ammonium ion. The molecular weight of the neutral molecule is approximately 226.3 g/mol , so you should be looking for an m/z value around 227.3 .
Expert Tip: Always confirm the isotopic purity of your standard. While you will primarily target the d5-labeled molecule, be aware of the potential presence of the d0 isotopologue at a much lower intensity, which would appear at m/z 222.3.
Q2: My signal for the [M+H]⁺ ion is extremely low or unstable. What are the first things I should check?
A: Low or unstable signal is a common issue that can often be resolved by systematically checking the fundamentals of your LC-MS system. Before delving into complex parameter optimization, ensure the following are in order.
-
Verify ESI Spray Stability: The foundation of a good signal is a stable Taylor cone. Visually inspect the sprayer tip through the source window if available. An unstable or sputtering spray is a primary cause of inconsistent signal. This can be due to a clog in the sample line or emitter, or incorrect source positioning.[1]
-
Check Mobile Phase Composition and pH: The analyte must be in an ionized state in solution before it enters the ESI source. For L-Phenylalanine tert-butyl ester-d5, this requires an acidic mobile phase to protonate the amine group. A standard starting point is a mobile phase containing 0.1% formic acid .[2][3]
-
Confirm Gas Flows: Ensure that the nebulizer and drying gas flows are turned on and set to reasonable values for your instrument and flow rate. Inadequate gas flow will lead to poor desolvation and signal loss.
-
Sample Integrity: Confirm the concentration and stability of your analyte in the sample vial. Degradation or precipitation can lead to an apparent loss of signal.
This initial checklist can be visualized in the following troubleshooting workflow:
Caption: Initial troubleshooting workflow for low signal.
Q3: I'm seeing a significant fragment ion, not the [M+H]⁺ I want. How can I minimize this in-source fragmentation?
A: This is a very common issue with tert-butyl esters. The tert-butyl group is bulky and can be easily lost as a neutral molecule (isobutylene, 56 Da) during the ionization process, a phenomenon known as in-source fragmentation or in-source collision-induced dissociation (CID).[4][5]
The primary cause is excessive energy being applied to the ions as they travel from the atmospheric pressure region of the source into the vacuum of the mass spectrometer. This energy is controlled by a key parameter, which has different names depending on the instrument manufacturer:
-
Cone Voltage
-
Declustering Potential (DP)
-
Orifice Voltage
-
Fragmentor Voltage
To minimize fragmentation, you must reduce the voltage of this parameter. A lower cone voltage/DP will impart less kinetic energy to the ions, preserving the intact protonated molecule.
Causality: There is a trade-off. Some level of cone voltage is necessary to strip away solvent molecules from the ion of interest (desolvation) and prevent the formation of solvent clusters. However, too much energy leads to the fragmentation of labile bonds within the molecule itself. The C-O bond of the tert-butyl ester is particularly susceptible.
Caption: Ion pathways as a function of cone voltage.
See Protocol 2 for a systematic approach to optimizing this crucial parameter.
Q4: How do different mobile phase additives impact my signal? Should I use something other than formic acid?
A: The choice of mobile phase additive is critical and involves balancing chromatographic performance with MS signal intensity. While formic acid is the standard, other options exist, each with distinct advantages and disadvantages.
| Additive | Typical Conc. | MS Signal Intensity | Chromatographic Peak Shape | Key Consideration |
| Formic Acid (FA) | 0.1% | Good | Good | The most common and recommended starting point for LC-MS. |
| Ammonium Formate (AF) | 5-10 mM | Excellent | Good to Excellent | Can improve ionization efficiency and peak shape by providing a consistent source of protons and acting as a buffering agent.[3][6] |
| FA + AF | 0.1% FA + 10 mM AF | Excellent | Excellent | Often provides the best of both worlds: sharp peaks and high signal intensity.[3][6] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Poor | Excellent | A strong ion-pairing agent that yields sharp chromatographic peaks but causes significant signal suppression in the ESI source. Avoid for MS detection. [2][3] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | Moderate | Very Good | A compromise between the peak shape of TFA and the MS compatibility of FA. Can be useful in specific cases where peak shape with FA is problematic.[2] |
Trustworthiness Insight: For quantitative analysis, consistency is key. Using a buffered system like ammonium formate can make your assay more robust to slight variations in sample matrix pH.
Q5: I see multiple adducts like [M+Na]⁺ and [M+K]⁺ in my spectrum. How can I minimize these and promote the [M+H]⁺ ion?
A: The formation of sodium ([M+Na]⁺, m/z 249.3) and potassium ([M+K]⁺, m/z 265.3) adducts is common in ESI-MS and can be detrimental to quantitative accuracy by splitting the analyte signal across multiple species.[7][8][9] These adducts arise from alkali metal contaminants.
Root Causes & Solutions:
-
Glassware: Standard laboratory glassware can be a significant source of sodium ions.[9]
-
Solution: Use polypropylene or other high-purity plastic vials and containers wherever possible. If glassware must be used, ensure it is rigorously cleaned.
-
-
Reagents and Solvents: Lower-grade solvents and reagents can have higher levels of metal ion contamination.
-
Solution: Always use LC-MS grade solvents and high-purity additives.
-
-
Competitive Ionization: The formation of the [M+H]⁺ ion is in competition with the formation of metal adducts.
-
Solution: Increase the concentration of a volatile proton source. Adding ammonium formate or ammonium acetate (typically 5-10 mM) to the mobile phase provides a high concentration of NH₄⁺ ions, which can form [M+NH₄]⁺ adducts but more importantly, creates a proton-rich environment that strongly favors the formation of the desired [M+H]⁺ ion over metal adducts.[6]
-
Detailed Experimental Protocols
These protocols provide a self-validating framework for systematically optimizing your experimental conditions.
Protocol 1: Systematic Mobile Phase Optimization
Objective: To determine the optimal mobile phase additive for maximizing the [M+H]⁺ signal for L-Phenylalanine tert-butyl ester-d5.
Methodology:
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of L-Phenylalanine tert-butyl ester-d5 in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile.
-
-
Prepare Mobile Phases: Prepare three sets of mobile phases (A: Aqueous, B: Organic - typically Acetonitrile).
-
Set 1 (FA): A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Set 2 (AF): A = 10 mM Ammonium Formate in Water; B = 10 mM Ammonium Formate in Acetonitrile.
-
Set 3 (FA+AF): A = 10 mM Ammonium Formate + 0.1% Formic Acid in Water; B = 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile.
-
-
Experimental Procedure:
-
Equilibrate the LC-MS system with Set 1 mobile phases.
-
Perform three replicate injections of the working solution using a consistent LC gradient (e.g., 5% to 95% B over 5 minutes).
-
Record the peak area and peak height for the [M+H]⁺ ion (m/z 227.3).
-
Thoroughly flush the system and repeat the procedure for Set 2 and Set 3.
-
-
Data Analysis:
-
Compare the average peak areas obtained from the three different mobile phase systems.
-
Observe the chromatographic peak shape for each condition.
-
Select the mobile phase that provides the best combination of signal intensity and peak shape.
-
Protocol 2: Optimization of ESI Source and Ion Optics
Objective: To minimize in-source fragmentation and maximize the signal of the intact [M+H]⁺ ion by optimizing the cone voltage (or equivalent).
Methodology:
-
Setup: Use the optimal mobile phase determined in Protocol 1.
-
Infusion: Instead of chromatographic separation, directly infuse the working solution (1 µg/mL) into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.4 mL/min) using a T-junction. This provides a constant stream of analyte for tuning.
-
Parameter Ramp:
-
Set all other source parameters (gas flows, temperature, capillary voltage) to standard recommended values.
-
Begin with a very low cone voltage/DP (e.g., 10 V).
-
Acquire a full scan mass spectrum and record the absolute intensity of the precursor ion (m/z 227.3) and the primary fragment ion (m/z 171.3).
-
Increase the cone voltage/DP in discrete steps (e.g., 5 V increments) up to a high value (e.g., 100 V). At each step, record the intensities of the precursor and fragment ions.
-
-
Data Analysis:
-
Plot the intensity of the precursor ion (m/z 227.3) versus the cone voltage.
-
On the same graph, plot the intensity of the fragment ion (m/z 171.3) versus the cone voltage.
-
Identify the cone voltage that provides the maximum intensity for the precursor ion before the fragment ion intensity begins to rise significantly. This is your optimal value.
-
References
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]
-
Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. (2006). PubMed. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. [Link]
-
Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry | Request PDF. (2025). ResearchGate. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
-
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2013). Journal of Biomolecular Techniques. [Link]
-
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. (2025). Journal of Chromatography A. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Diagnostic ions for the analysis of phenylalanine adducts of acrylamide and styrene by ESI-QTOF mass spectrometry. (2013). PubMed. [Link]
-
Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (2019). PubMed. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF. (2025). ResearchGate. [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). PMC. [Link]
-
Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021). Analyst (RSC Publishing). [Link]
-
NIH Public Access. OSTI.GOV. [Link]
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2016). PubMed. [Link]
-
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. (2002). Journal of Separation Science. [Link]
-
New Advances in Amino Acid Profiling by Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry. Springer Nature Experiments. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. (2016). PLOS. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]
-
The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. (1992). PubMed. [Link]
-
(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2025). ResearchGate. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
Sources
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. halocolumns.com [halocolumns.com]
- 3. jbt.abrf.org [jbt.abrf.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. In-source fragmentation [jeolusa.com]
- 6. mdpi.com [mdpi.com]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
Validation & Comparative
Comparative Guide: Stability of tert-Butyl vs. Methyl Esters in Peptide Synthesis
Executive Summary: The Orthogonality Dichotomy
In modern peptide synthesis, the selection of ester protecting groups is not merely a matter of preference but a strategic decision dictated by the orthogonality required for the synthesis platform.
-
Tert-Butyl (t-Bu) Esters: The cornerstone of Fmoc/tBu Solid Phase Peptide Synthesis (SPPS) .[1][2] They rely on acid lability via carbocation formation, offering perfect orthogonality to base-labile Fmoc groups.
-
Methyl (Me) Esters: The workhorse of Solution Phase Synthesis . They rely on base lability (saponification) or nucleophilic displacement. In SPPS, they are generally avoided for side-chain protection due to the harsh conditions required for their removal, which often lead to racemization or aspartimide formation.
This guide dissects the physicochemical stability, deprotection mechanisms, and experimental protocols for these two critical ester classes.
Mechanistic Principles
To understand stability, one must understand the cleavage mechanism. The difference in stability between t-Bu and Me esters is driven by steric hindrance and electronic stabilization of intermediates.
tert-Butyl Esters: Acid-Catalyzed Elimination (E1)
The t-Bu group is acid-labile because it can form a relatively stable tertiary carbocation.
-
Mechanism: Protonation of the ester oxygen is followed by the cleavage of the alkyl-oxygen bond (E1 mechanism). This releases the stable tert-butyl cation and the free carboxylic acid.
-
Key Driver: The stability of the tertiary carbocation intermediate.
-
Scavengers: Because the generated t-butyl cation is a potent electrophile, nucleophilic scavengers (e.g., silanes, thiols) are mandatory to prevent re-alkylation of reactive side chains (Trp, Met, Cys).
Methyl Esters: Base-Catalyzed Hydrolysis (BAc2)
The methyl group is sterically small and lacks the ability to stabilize a carbocation. Therefore, it is stable to acid but susceptible to nucleophilic attack.
-
Mechanism: Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate (BAc2 mechanism). The methoxide leaves, followed by proton transfer.
-
Key Driver: Steric accessibility of the carbonyl carbon and the nucleophilicity of the base.
-
Risk: The conditions required (high pH) promote racemization (via enolization) and side reactions like aspartimide formation.
Visualization of Reaction Pathways
Figure 1: Mechanistic divergence between acid-labile t-Bu esters and base-labile Methyl esters.
Comparative Stability Profile
The following table synthesizes experimental data regarding the stability of these esters under common peptide synthesis conditions.
| Condition | Reagent System | tert-Butyl Ester (t-Bu) | Methyl Ester (Me) | Impact/Notes |
| Fmoc Removal | 20% Piperidine in DMF | Stable | Stable * | t-Bu is perfectly orthogonal.[3] Me is generally stable but can form aspartimide if adjacent to Gly/Arg. |
| Boc Removal | 50% TFA in DCM | Labile (t1/2 < 5 min) | Stable | Methyl esters allow for Boc chemistry strategies. |
| Final Cleavage | 95% TFA / Scavengers | Rapidly Removed | Stable | t-Bu is the standard for Fmoc SPPS side-chain protection. |
| Saponification | 1M LiOH / MeOH | Stable | Labile | Me removal requires base; risks racemization. |
| Hydrogenolysis | H₂ / Pd-C | Stable | Stable | Both are orthogonal to Cbz/Bzl removal via hydrogenation. |
| Hydrazinolysis | Hydrazine / MeOH | Stable | Labile | Me esters convert to hydrazides (used for native chemical ligation). |
Critical Insight: The stability of Methyl esters in TFA makes them suitable for "Boc/Benzyl" strategies or as semi-permanent protecting groups in solution phase, whereas t-Bu is strictly for "Fmoc/tBu" or acid-labile requirements.
The Aspartimide Challenge
A critical failure mode in peptide synthesis involving esters (specifically Aspartate) is Aspartimide formation .[4] This occurs when the backbone amide nitrogen attacks the side-chain ester carbonyl.[5]
-
Methyl Esters: Highly prone to aspartimide formation due to low steric hindrance. The small methyl group offers no protection against the nucleophilic attack of the backbone amide.
-
tert-Butyl Esters: Offer moderate steric protection. While better than methyl esters, t-Bu protected Asp-Gly or Asp-Arg sequences still suffer from significant aspartimide formation (up to 5-30% depending on conditions).
-
Solution: For difficult sequences, neither Me nor t-Bu is sufficient. Bulky esters like OMpe (3-methylpent-3-yl) or OEpe are required.
Figure 2: Pathway of Aspartimide formation. Methyl esters accelerate 'Cyclization' due to low steric bulk.
Experimental Protocols
Protocol A: Standard t-Bu Deprotection (Global Cleavage)
Application: Final step in Fmoc SPPS.
-
Preparation: Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry under N₂.
-
Cocktail Preparation: Prepare "Reagent K" or similar:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethanedithiol): 2.5% (Essential for Cys/Met/Trp)
-
-
Reaction: Add 5 mL of cocktail to the resin. Shake at room temperature for 2–3 hours .
-
Note: Arginine(Pbf) requires at least 2 hours; t-Bu esters alone cleave in <30 mins.
-
-
Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether or MTBE (40 mL). Centrifuge to collect the white precipitate.
Protocol B: Methyl Ester Hydrolysis (Saponification)
Application: Solution phase deprotection or specific orthogonal steps.
-
Solvent System: Dissolve protected peptide in Dioxane/Water (4:1) or MeOH/Water.
-
Avoid pure MeOH if transesterification is a risk.
-
-
Reagent: Add 1.5 - 2.0 equivalents of LiOH (1M aqueous solution).
-
Why LiOH? It is milder than NaOH and less prone to causing racemization.
-
-
Monitoring: Stir at 0°C initially, then warm to RT. Monitor by HPLC/TLC. Reaction typically takes 1–4 hours.
-
Quenching: Carefully acidify to pH 3-4 with 1M HCl.
-
Workup: Extract with EtOAc or lyophilize directly if water-soluble.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. Link
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Behrendt, R., et al. (2016). "New t-Butyl Based Aspartate Protecting Groups Preventing Aspartimide Formation in Fmoc SPPS." Journal of Peptide Science, 22(2), 92-97. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
Technical Guide: Co-elution Confirmation of Analyte and Deuterated Internal Standards in LC-MS/MS
Executive Summary
In regulated bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and injection variability. While Carbon-13 (
However, deuterium introduces a physicochemical risk: the Deuterium Isotope Effect , which can cause chromatographic separation between the analyte and the IS.[2] This guide details the mechanism of this shift, compares alternatives, and provides a self-validating protocol to confirm whether a Deuterated IS is "fit-for-purpose" or compromising your data integrity.
Part 1: The Mechanistic Challenge
The Deuterium Isotope Effect
Contrary to the assumption that isotopes behave identically, replacing Hydrogen with Deuterium alters the molecule's lipophilicity.
-
Bond Shortening: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.
-
Lipophilicity Reduction: This results in a slightly smaller molar volume and reduced polarizability. In Reversed-Phase Chromatography (RPLC), deuterated isotopologues are less lipophilic and typically elute earlier than the non-deuterated analyte.[2][3]
The Risk: If the IS elutes even slightly earlier, it may exit the column during a period of matrix suppression (e.g., phospholipids) while the analyte elutes later in a clean region (or vice versa). The IS fails to "experience" the same ionization environment, leading to inaccurate quantification.
Diagram 1: The Matrix Effect Conundrum
The following diagram illustrates how a retention time shift (
Caption: Figure 1. Mechanism of quantification error. If the Deuterated IS shifts into a suppression zone (Matrix) while the Analyte elutes outside it, the IS ratio calculation becomes invalid.
Part 2: Comparative Performance Analysis
When selecting an Internal Standard, the trade-off is almost always between Cost and Chromatographic Fidelity .
| Feature | Deuterated IS ( | Structural Analogue | |
| Co-elution | Good to Fair (Risk of shift) | Perfect (Identical chemistry) | Poor (Different chemistry) |
| Cost | Low ($) | High ( | Very Low (¢) |
| Synthesis | Accessible (H/D exchange) | Complex (Requires labeled precursors) | Simple |
| Matrix Compensation | High (unless shift occurs) | Excellent | Low (Drift correction only) |
| Rec. Use Case | Routine Bioanalysis | High-Regulated / Complex Matrices | Discovery / Screening |
Key Insight: For methods using UPLC (Ultra-Performance LC) with steep gradients, the deuterium shift is exacerbated. In these cases,
Part 3: Protocol for Confirmation (The Self-Validating System)
To ensure scientific integrity, you cannot assume co-elution; you must prove it. The Post-Column Infusion (PCI) method is the industry standard for visualizing matrix effects relative to your analyte and IS retention times.
Experiment: Post-Column Infusion (PCI) Profiling
Objective: Map the ionization environment of the chromatographic run to confirm that the Analyte and D-IS fall within the same "safe" or "suppressed" window.
Methodology Steps:
-
Setup: Connect a syringe pump to the LC flow path via a T-junction located after the analytical column but before the Mass Spectrometer source.
-
Infusion: Load the syringe with a solution containing both the Analyte and the Internal Standard (at ~10x LLOQ concentration). Infuse continuously (e.g., 10 µL/min) to generate a high, steady baseline signal in the MS.
-
Injection: Inject a Blank Matrix Extract (extracted plasma/urine without analyte) into the LC system using your standard gradient method.
-
Analysis: Monitor the baseline of the Analyte and IS transitions.
-
Observation: Any dip or spike in the baseline indicates matrix suppression or enhancement at that specific retention time.[4]
-
Overlay: Superimpose the chromatogram of a standard injection (Analyte + IS) over the PCI baseline.
-
Acceptance Criteria (Self-Validation):
-
The Window Test: If a matrix suppression zone (dip) is observed, both the Analyte peak and the IS peak must fall entirely within it, or entirely outside it.
-
The Shift Limit: If the D-IS shifts enough that it sits on the "slope" of a suppression effect while the analyte is on the "plateau," the method fails validation.
Diagram 2: Post-Column Infusion Workflow
Caption: Figure 2. Post-Column Infusion setup. The constant infusion creates a steady signal baseline, which is disrupted by matrix components eluting from the column.
Part 4: Troubleshooting & Optimization
If you observe a detrimental shift (separation > 0.05 min or partial overlap with matrix zones), employ these strategies before abandoning the Deuterated IS:
-
Reduce Deuterium Count: A
analog will shift less than a analog. The isotope effect is cumulative. -
Change Mobile Phase: The isotope effect is often more pronounced in Methanol than in Acetonitrile. Switching the organic modifier can reduce the resolution between H and D forms.
-
Adjust Temperature: Higher column temperatures often improve mass transfer and can sometimes reduce the resolution between isotopologues, forcing co-elution.
References
-
US Food and Drug Administration (FDA). (2018).[5][6][7][8][9] Bioanalytical Method Validation Guidance for Industry. [Link][5][7][8]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chaudhari, S. R., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.[10][11] Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to NMR Characterization of Ring-Deuterated L-Phenylalanine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure and dynamics is paramount. In the realm of peptide and protein analysis, as well as in the development of novel therapeutics, L-phenylalanine and its derivatives are ubiquitous building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational behavior of these molecules in solution. However, the inherent complexity of proton (¹H) NMR spectra, especially in larger molecules, can often obscure critical insights. This guide provides an in-depth comparison of the NMR characterization of standard L-phenylalanine versus its ring-deuterated analogues, supported by experimental data and protocols, to demonstrate the profound advantages of isotopic labeling in simplifying spectra and revealing nuanced molecular behavior.
The Rationale for Ring Deuteration in NMR Studies
The aromatic side chain of L-phenylalanine, with its five chemically distinct protons, gives rise to a complex multiplet in the aromatic region of a ¹H NMR spectrum. While this provides a rich source of information, significant signal overlap, particularly in peptides or proteins where multiple aromatic residues are present, can make unambiguous resonance assignment and the extraction of precise coupling constants a formidable challenge.
Ring deuteration, the selective replacement of hydrogen atoms on the phenyl ring with deuterium (²H), offers an elegant solution to this problem. The primary benefits of this approach are twofold:
-
Spectral Simplification: Deuterium has a much smaller gyromagnetic ratio than protons, resulting in its resonance frequency being significantly different. Consequently, in a standard ¹H NMR experiment, the deuterated positions are "invisible," leading to a dramatically simplified spectrum of the remaining protons. For a fully ring-deuterated (d₅) L-phenylalanine, the complex aromatic multiplet collapses entirely.
-
Probing Specific Interactions: By selectively deuterating the ring, the remaining protons on the amino acid backbone (α- and β-protons) can be studied without interference from the aromatic signals. Furthermore, ²H NMR spectroscopy can be employed to directly probe the dynamics of the deuterated phenyl ring, providing insights into its mobility and interactions within a larger molecular assembly.[1]
These advantages are particularly crucial in drug development, where understanding the conformation and binding of phenylalanine-containing molecules to their biological targets is essential for rational drug design.
Comparative NMR Data: L-Phenylalanine vs. Ring-d₅-L-Phenylalanine
The most striking difference between the NMR spectra of L-phenylalanine and its ring-deuterated counterpart is observed in the ¹H spectrum. The following table summarizes the typical chemical shifts for the protons and carbons of L-phenylalanine.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 3.99 | 58.7 |
| β-CH₂ | 3.13, 3.29 | 39.1 |
| Aromatic CH (ortho) | 7.38 | 131.8 |
| Aromatic CH (meta) | 7.43 | 132.1 |
| Aromatic CH (para) | 7.33 | 130.4 |
| Quaternary Aromatic C | - | 137.8 |
| Carbonyl C | - | 176.8 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature. Data compiled from multiple sources.[2][3][4][5][6]
In the case of ring-d₅-L-phenylalanine, the ¹H NMR spectrum is significantly simplified. The complex multiplet between 7.3 and 7.5 ppm, corresponding to the five aromatic protons, is absent. This allows for the clear and unambiguous observation of the α- and β-proton resonances, facilitating the measurement of their chemical shifts and coupling constants, which are sensitive to the local conformation.
The ¹³C NMR spectrum is less dramatically altered, as the carbon signals are still present. However, the absence of directly attached protons on the aromatic ring in the deuterated analogue leads to a change in the appearance of these signals in proton-coupled ¹³C spectra and affects relaxation properties.
Experimental Protocols
Synthesis of Ring-d₅-L-Phenylalanine
A common method for the synthesis of ring-deuterated L-phenylalanine involves the acid-catalyzed exchange of the aromatic protons in a deuterated solvent.
Diagram: Synthesis Workflow for Ring-d₅-L-Phenylalanine
Caption: A simplified workflow for the synthesis of ring-d₅-L-phenylalanine.
Step-by-Step Protocol:
-
Dissolution: Dissolve L-phenylalanine in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
-
Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.
-
Neutralization and Precipitation: After cooling, carefully neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the deuterated L-phenylalanine.
-
Purification: Collect the precipitate by filtration, wash with cold D₂O, and recrystallize from a suitable solvent system to obtain the purified ring-d₅-L-phenylalanine.
Note: This is a generalized protocol. Specific conditions may need to be optimized. For a detailed synthetic procedure, refer to specialized literature.[7]
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Diagram: NMR Sample Preparation Workflow
Caption: General workflow for preparing an amino acid sample for NMR analysis.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 1-5 mg of the L-phenylalanine derivative for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (5-20 mg) may be required.[8][9]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.[8]
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Transfer: Carefully transfer the solution to the NMR tube, ensuring a sample height of 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Acquisition Parameters:
| Parameter | Typical Value |
| Pulse Sequence | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time | 3-4 s |
| Spectral Width | 12-16 ppm |
¹³C NMR Acquisition Parameters:
| Parameter | Typical Value |
| Pulse Sequence | zgpg30 (proton decoupled) |
| Number of Scans | 1024 or more |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time | 1-2 s |
| Spectral Width | 200-240 ppm |
Note: These parameters are starting points and may require optimization based on the specific sample and spectrometer.[9]
Applications in Conformational Analysis and Drug Development
The simplified ¹H NMR spectra of ring-deuterated L-phenylalanine derivatives are invaluable for detailed conformational analysis. The vicinal coupling constants between the α- and β-protons (³JHα-Hβ) are directly related to the dihedral angle (χ₁) around the Cα-Cβ bond via the Karplus equation. By accurately measuring these coupling constants, which is made easier by the absence of overlapping aromatic signals, researchers can determine the populations of the different side-chain rotamers.[11][12][13] This information is critical for understanding how the phenylalanine side chain is oriented in a peptide or protein, which in turn influences its biological activity.
In drug development, deuteration is an emerging strategy to improve the pharmacokinetic properties of drugs. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. While this application is distinct from the use of deuteration for NMR analysis, the ability to precisely characterize deuterated compounds by NMR is an essential part of the development and quality control of such "heavy drugs."
Conclusion
The use of ring-deuterated L-phenylalanine derivatives offers significant advantages for NMR-based structural and conformational analysis. The simplification of the ¹H NMR spectrum by removing the complex aromatic signals allows for a more accurate and straightforward determination of key NMR parameters, such as chemical shifts and coupling constants of the backbone protons. This, in turn, provides a clearer picture of the molecule's conformation in solution. For researchers in academia and the pharmaceutical industry, embracing isotopic labeling strategies like ring deuteration is a powerful approach to unlock a deeper understanding of the structure-function relationships of phenylalanine-containing molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link].
-
Cormanich, R. A., Ducati, L. C., & Rittner, R. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 123, 482–489. [Link]
-
University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Phenylalanine, N-butoxycarbonyl-, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
IMSERC. (n.d.). Protein NMR. 13C chemical shifts. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Clendinen, C. S., Lee, J. P., & Prevelige, P. E., Jr (2019). NMR-based metabolite studies with 15N amino acids. Scientific reports, 9(1), 12826. [Link]
-
Manning, M., & du Vigneaud, V. (1968). Deuterated amino acids. IV. The synthesis of L-phenyl d5-alanine-2,3,3-d3. Canadian Journal of Chemistry, 46(6), 1053-1057. [Link]
-
University of Wisconsin-Madison. (n.d.). Sample requirements - Analyzing NMR data. Retrieved from [Link]
-
Cormanich, R. A., Ducati, L. C., & Rittner, R. (2014). Figure 2 from Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Semantic Scholar. Retrieved from [Link]
-
Newmark, R. A., & Miller, M. A. (1971). Nuclear magnetic resonance study of the conformations of valine and phenylalanine derivatives. The Journal of Physical Chemistry, 75(4), 505–510. [Link]
-
Newmark, R. A., & Miller, M. A. (1971). Nuclear magnetic resonance study of the conformations of valine and phenylalanine derivatives. ACS Publications. Retrieved from [Link]
-
SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Wylie, G. P., Sefzik, T. H., & Oldfield, E. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Journal of the American Chemical Society, 129(23), 7378–7387. [Link]
-
Washington University in St. Louis. (n.d.). H-C one-bond correlations: HSQC 1H 13C. Retrieved from [Link]
-
University of Georgia. (2020, December 23). Harmonized 1H, 13C 1D, 2D Parameter Sets. NMR Facility - Chemistry Department. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]<129::aid-nbm619>3.0.co;2-v
-
Buczek, A. M., Ptak, T., Kupka, T., & Broda, M. A. (2011). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Magnetic resonance in chemistry : MRC, 49(6), 343–349. [Link]
-
Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Retrieved from [Link]
-
Wang, X., Chen, Y., Hu, K., & Liu, M. (2022). Rapid quantitative 1H–13C two-dimensional NMR with high precision. RSC Advances, 12(10), 5349–5356. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Thallmair, S., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved from [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4608-4611. [Link]
-
ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]
-
Frey, M. H., & Opella, S. J. (1985). Dynamics of Phenylalanine in the Solid State by NMR. Journal of the American Chemical Society, 107(7), 1946-1951. [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Retrieved from [Link]
-
Schmidt, J. M., Ernst, R. R., Aimoto, S., & Kainosho, M. (1995). Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. Journal of biomolecular NMR, 6(1), 95–105. [Link]
-
University of Ottawa. (2008, February 28). Measuring 2H NMR Spectra. NMR Facility Blog. Retrieved from [Link]
-
Gall, C. M., DiVerdi, J. A., & Opella, S. J. (1981). Phenylalanine ring dynamics by solid-state deuterium NMR. Journal of the American Chemical Society, 103(17), 5039–5043. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]
- 4. L-Phenylalanine(63-91-2) 13C NMR [m.chemicalbook.com]
- 5. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Deuterium (²H) vs. ¹³C Labeling for Metabolic Tracking
Executive Summary
In metabolic flux analysis (MFA), the choice between Deuterium (²H) and Carbon-13 (¹³C) is rarely a matter of preference—it is a matter of physics and biological intent.
¹³C-labeling is the high-resolution gold standard for mapping the topology of central carbon metabolism (glycolysis, TCA cycle). It tracks the carbon backbone, unaffected by solvent exchange, allowing for precise determination of bond cleavage and formation. Deuterium (specifically D₂O) is the high-throughput workhorse for measuring biosynthetic rates (lipogenesis, protein synthesis, DNA replication). It utilizes the solvent water pool to integrate flux over time, offering a cost-effective solution for long-term in vivo studies where ¹³C is prohibitively expensive.
This guide analyzes the cost-benefit ratio of these two modalities, providing the technical grounding required to select the correct tracer for your drug development or basic research program.
Part 1: The Fundamental Physics & Chemistry
To choose the right tracer, one must understand the behavior of the isotope within the enzymatic cleft.
1.1 The Kinetic Isotope Effect (KIE)
The most critical differentiator is the KIE. Enzymes discriminate against heavier isotopes because the vibrational zero-point energy of the bond is lower, requiring more activation energy to break.
-
¹³C (Carbon-13): The mass difference between ¹²C and ¹³C is ~8%. The primary KIE is negligible (typically
). Implication: ¹³C tracers are "biologically silent." They do not perturb the metabolic flux they are measuring. -
²H (Deuterium): The mass difference between ¹H and ²H is 100%. The primary KIE can be massive (
can range from 2 to >10). Implication: If a rate-limiting step involves C-H bond cleavage, deuterated substrates can artificially slow down metabolism. However, in D₂O labeling, the tracer enters via rapid solvent exchange (hydration/dehydration reactions), largely bypassing the primary KIE issues associated with C-D bond breakage.
1.2 Tracer Fate: Backbone vs. Solvent
-
¹³C (Backbone Integrity): Carbon atoms are non-exchangeable. If you label Glucose-C6, that carbon remains at the C6 position until an enzymatic cleavage (e.g., Aldolase) moves it. This allows for Positional Isotopomer Analysis .
-
²H (Solvent Exchange): Hydrogen atoms on O, N, and S are "labile" and exchange instantly with body water. Carbon-bound hydrogens are generally stable unless they participate in specific isomerization or dehydrogenation reactions. D₂O labeling relies on the predictable incorporation of deuterium from body water into stable C-H bonds during synthesis (e.g., via NADPH).
Part 2: Application-Specific Performance
2.1 When to use ¹³C (The Topological Mapper)
Use ¹³C when you need to know how a metabolite was made, not just how fast.
-
Central Carbon Metabolism: Distinguishing between Glycolysis and Pentose Phosphate Pathway (PPP) flux requires ¹³C (e.g., [1,2-¹³C]Glucose).
-
Anaplerosis: Determining if carbon enters the TCA cycle via Pyruvate Dehydrogenase (PDH) or Pyruvate Carboxylase (PC).
-
Bottleneck Identification: Essential for cancer metabolism to identify which enzyme is rate-limiting.
2.2 When to use D₂O (The Biosynthetic Integrator)
Use D₂O when you need to measure the total accumulation of new mass over time.
-
De Novo Lipogenesis (DNL): D₂O equilibrates with the cellular NADPH pool. As fatty acids are synthesized, Deuterium is incorporated at a fixed ratio. This is the industry standard for NASH/MASH drug screening.
-
Protein Turnover: D₂O labels the free amino acid pool (via transamination). This allows for the calculation of fractional synthesis rates (FSR) of slow-turnover proteins (e.g., collagen, muscle).
Part 3: The Economic & Operational Analysis
The cost difference is exponential. A ¹³C in vivo study can cost 50x more than a D₂O study.
| Feature | ¹³C-Glucose (Fluxomics) | D₂O (Heavy Water) |
| Tracer Cost (Mouse) | High (~ | Very Low (<$5 per animal/study) |
| Administration | IV Infusion (required for steady state) | Drinking Water (ad libitum) |
| Time Resolution | Minutes to Hours (Metabolic Steady State) | Days to Weeks (Biosynthetic Integration) |
| Analytical Platform | High-Res MS (Orbitrap) or NMR | GC-MS (Quadrupole is sufficient) |
| Data Complexity | High: Requires metabolic modeling software (e.g., INCA) | Moderate: Requires MIDA (Mass Isotopomer Distribution Analysis) |
| Primary Output | Pathway Flux ( | Fractional Synthesis Rate ( |
Part 4: Experimental Protocols
Protocol A: In Vivo Lipogenesis Tracking (The D₂O Method)
Target: Measuring the effect of an ACC inhibitor on fatty acid synthesis.
-
Labeling Phase (Initial): Administer an intraperitoneal (IP) bolus of 99% D₂O (isotonic saline) to bring body water enrichment to ~5% instantly.
-
Maintenance Phase: Provide drinking water enriched with 4-8% D₂O for the duration of the study (e.g., 7–21 days).
-
Expert Insight: Measure plasma D₂O enrichment weekly. It must remain stable for the math to hold.
-
-
Sampling: Sacrifice animal. Collect plasma (for water enrichment) and liver/adipose tissue.
-
Extraction: Saponify lipids to isolate fatty acids (Palmitate/Stearate). Derivatize (e.g., FAMEs) for GC-MS.
-
Analysis: Monitor the mass shift. Use MIDA algorithms to calculate the precursor pool enrichment (
) and the fractional synthesis ( ).
Protocol B: In Vitro Central Carbon Flux (The ¹³C Method)
Target: Determining if a drug shifts cancer cells from Glycolysis to Oxidative Phosphorylation.
-
Media Prep: Prepare DMEM lacking glucose/glutamine.[1] Add [U-¹³C]Glucose (Uniformly labeled) or [1,2-¹³C]Glucose.
-
Expert Insight: Dialyze your Fetal Bovine Serum (FBS) to remove unlabeled glucose background.
-
-
Equilibration: Culture cells until isotopic steady state is reached. For glycolysis intermediates, this is minutes; for TCA intermediates, this is 12–24 hours.
-
Quenching: Rapidly wash with ice-cold saline and quench with -80°C 80:20 Methanol:Water. Speed is critical to stop enzymatic turnover.
-
Analysis: LC-MS (HILIC column).
-
Data Processing: Correct for natural abundance. Map Mass Isotopomer Distributions (MIDs) to a metabolic model (using software like INCA or Metran) to solve for flux.
Part 5: Visualization of Workflows
Diagram 1: Tracer Logic – The Divergence of ¹³C and ²H
This diagram illustrates why ¹³C is used for pathway mapping (topology) while ²H is used for synthesis rates (integration).
Caption: ¹³C tracks the specific route of carbon atoms (Red), enabling pathway resolution. D₂O (Green) enters via the ubiquitous water pool, integrating total biosynthetic output over time.
Diagram 2: Decision Matrix for Experimental Design
Use this logic flow to select the correct tracer for your study.
Caption: Decision tree for selecting isotopic tracers based on biological objectives and temporal constraints.
References
-
Antoniewicz, M. R. (2018).[2][3] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–13.[3] [Link]
-
Hellerstein, M. K. (2003).[4] In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research.[4] Annual Review of Nutrition, 23, 379–402.[4] [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
-
Kim, J., Seo, S., & Kim, T. Y. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1236, 340578. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42–48. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
L-Phenylalanine tert-Butyl Ester-d5: Proper Disposal & Handling Guide
Executive Summary & Immediate Action
L-Phenylalanine tert-Butyl Ester-d5 is a stable isotope-labeled amino acid derivative.[1][2] While often chemically classified as low-hazard, its specific structural properties—specifically the acid-labile tert-butyl ester moiety—dictate strict disposal protocols to prevent container pressurization.[1]
Critical Status:
-
Radioactivity: NEGATIVE .[1] (Stable Isotope: Deuterium
H).[1] -
Biohazard: NEGATIVE .[1]
-
RCRA Status: Non-listed (manage as characteristic hazardous waste).[1]
-
Key Risk: Acid-catalyzed hydrolysis generates Isobutylene gas , posing a pressure rupture hazard in sealed waste containers.[1]
Chemical Profile & Hazard Identification
Understanding the molecule is the first step to safe disposal. This is not generic organic waste; it is a "masked" amino acid that unmasks under specific conditions.
| Property | Data | Operational Implication |
| CAS No. | 1177315-89-7 (labeled) | Use for inventory reconciliation.[1] |
| Molecular Formula | C | The "d5" indicates 5 deuterium atoms on the phenyl ring. |
| Stability | Acid-Labile | DO NOT mix with acidic waste streams (TFA, HCl, H |
| Physical State | Colorless Liquid or White Solid | Depends on salt form (free base vs. HCl salt). |
| Flash Point | >110°C (Predicted) | Combustible, but not highly flammable.[1] |
The "Isotope" Distinction
Safety officers often flag "isotopes" as radioactive. You must clarify this distinction on your waste tags to prevent expensive disposal rejections.
-
Radioactive Phenylalanine:
C or H labeled (Beta emitters).[1] -
Your Compound:
H (Deuterium) labeled. Stable. Non-radioactive.
Disposal Decision Matrix (Workflow)
Do not simply pour this into the "Organic Waste" carboy. Follow this logic gate to ensure safety and compliance.
Figure 1: Operational workflow for segregating L-Phenylalanine tert-Butyl Ester-d5 waste streams.
Scientific Rationale: The Hydrolysis Hazard
Why do we insist on segregating this from acidic waste?
In many peptide synthesis labs, waste containers often contain Trifluoroacetic Acid (TFA).[1] If L-Phenylalanine tert-butyl ester is added to a waste container with high acid content, the tert-butyl group cleaves.[1]
The Mechanism:
-
Protonation of the ester oxygen.[3]
-
Elimination of the tert-butyl carbocation.
-
Gas Generation: The carbocation rapidly forms Isobutylene gas .[1]
In a tightly capped 20L waste carboy, this gas evolution can pressurize the container, leading to leaks, bursts, or glass breakage.[1]
Figure 2: Acid-catalyzed hydrolysis pathway leading to container pressurization.[1]
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Best for: Expired stocks, weighing paper, contaminated gloves.[1]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Segregation: Do not mix with oxidizers (permanganates, nitrates).[1]
-
Labeling:
-
Disposal Path: High-BTU Incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: HPLC effluent, reaction mother liquors.[1]
-
pH Verification: Before adding to a carboy, check the pH of your solution.[1]
-
If Acidic (< pH 5): Slowly add Saturated Sodium Bicarbonate (NaHCO
) until bubbling ceases and pH is neutral (7-8). -
Why? This pre-vents isobutylene formation inside the waste container.
-
-
Solvent Compatibility: Compatible with standard organic solvents (Methanol, Acetonitrile, DCM).[1]
-
Carboy Selection: Use "Non-Halogenated" waste streams unless DCM/Chloroform is present.[1]
Emergency Procedures
Spill Response
Exposure First Aid
-
Inhalation: Move to fresh air. The compound is an irritant; if coughing persists, seek medical attention.[1]
-
Skin/Eye Contact: Flush with water for 15 minutes.[1][5] The hydrolysis product (tert-butanol) is a mild irritant.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11459563, L-Phenylalanine tert-butyl ester hydrochloride. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling L-Phenylalanine tert-Butyl Ester-d5
As a Senior Application Scientist, I approach the handling of isotopically labeled reagents not just as a compliance exercise, but as a critical parameter in maintaining experimental integrity. L-Phenylalanine tert-Butyl Ester-d5 (L-Phe-OtBu-d5), typically supplied as a hydrochloride salt, is a high-value building block used extensively in targeted metabolomics, mass spectrometry internal standards, and the synthesis of deuterated peptide therapeutics.
While its acute toxicity profile is relatively mild compared to reactive electrophiles, its nature as a fine, lipophilic powder presents dual challenges. The tert-butyl ester modification increases the molecule's lipophilicity, potentially enhancing dermal absorption compared to the free amino acid. Therefore, protecting the operator from respiratory and dermal irritation must be perfectly balanced with protecting the reagent from moisture-induced hydrolysis and isotopic exchange.
Physicochemical Hazard Profile
To design an effective safety and logistical plan, we must first understand the physical and chemical parameters of the substance.
| Property | Value / Specification | Operational Implication |
| Molecular Weight | ~262.8 g/mol (d5, HCl salt) | Requires precise analytical balance (0.01 mg readability) for isotopic standards. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; mandates draft shield or fume hood handling. |
| Solubility | Soluble in Water, MeOH, DMSO | Spill cleanup requires aqueous or alcoholic solvents; avoid dry sweeping. |
| Storage Temp | 2-8°C (Refrigerated) | Must equilibrate to room temperature before opening to prevent condensation. |
| Hazard Class | Irritant (Skin, Eyes, Respiratory) | Dictates mandatory baseline PPE (gloves, goggles, lab coat)[1]. |
Risk-Assessed PPE Selection
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure to hazardous laboratory chemicals[2]. For L-Phe-OtBu-d5, PPE selection is driven by the need to prevent dermal contact and inhalation of the aerosolized powder.
-
Hand Protection: Powder-free Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent barrier against organic powders. We specify powder-free to prevent contamination of the mass spectrometry sample. Furthermore, gloves prevent the transfer of skin moisture, which could hydrolyze the ester bond of the reagent.
-
Eye Protection: EN 166 or ANSI Z87.1 compliant safety goggles. Causality: The hydrochloride salt is an ocular irritant[1]. Safety glasses with side shields are the absolute minimum, but tight-fitting goggles are preferred if the transfer process generates significant dust.
-
Body Protection: Standard cotton or poly-blend laboratory coat, fully buttoned. Causality: Prevents the accumulation of static-charged powder on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment.
-
Respiratory Protection: Generally not required if handled inside a certified fume hood. If a fume hood is unavailable or during a major spill, an N95 or FFP2 particulate respirator is required to prevent inhalation of the fine dust.
Operational Workflow: Handling & Weighing
Deuterated amino acid standards are frequently utilized in highly sensitive LC-MS/GC-MS metabolomic profiling. To preserve the integrity of the deuterium label and prevent contamination, strict handling protocols are necessary.
Workflow for handling L-Phe-OtBu-d5 to ensure operator safety and reagent integrity.
Step-by-Step Methodology:
-
Temperature Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient atmospheric moisture. This condensation can trigger hydrolysis of the tert-butyl ester and degrade the reagent's purity.
-
Engineering Controls Activation: Ensure the laboratory fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Causality: The powder is fine and easily aerosolized; the hood captures particulates, preventing inhalation and cross-contamination of other sensitive assays.
-
Static Mitigation: Use an anti-static ionizer fan or a grounded micro-spatula. Causality: Hydrochloride salts of amino acid esters are highly susceptible to static charge. Static cling causes material loss (which is financially significant for d5-labeled compounds) and severe weighing inaccuracies.
-
Transfer and Dissolution: Transfer the weighed solid directly into a pre-tared vial containing the target solvent (e.g., LC-MS grade water or methanol). Causality: Immediate dissolution locks the compound into the liquid phase, eliminating the inhalation hazard and minimizing the time the powder is exposed to ambient humidity.
Spill Response & Decontamination Protocol
Even with rigorous protocols, spills can occur. The response must be immediate and methodical to comply with chemical hygiene standards[3].
Decision matrix for L-Phe-OtBu-d5 spill response and decontamination.
Step-by-Step Methodology:
-
Assessment & Containment: Determine the volume and location of the spill. If the spill is >50g or outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).
-
The Wet-Wipe Method: For minor spills inside the hood, dampen a disposable laboratory wipe with 70% ethanol or deionized water. Causality: Do NOT dry sweep. Dry sweeping aerosolizes the powder, exponentially increasing the inhalation risk. The solvent dissolves the compound, allowing it to be safely absorbed into the wipe without creating dust.
-
Concentric Wiping Technique: Wipe from the outer perimeter of the spill toward the center. Causality: This technique prevents spreading the chemical footprint across a larger surface area.
-
Surface Verification: Perform a secondary wipe with a dry towel to remove any residual moisture, ensuring the workspace is ready for subsequent experiments.
Waste Disposal & Logistical Plan
Proper disposal is critical for environmental compliance and laboratory safety.
-
Solid Waste: Any contaminated PPE, spatulas, or spill-cleanup wipes must be placed in a designated, sealable solid waste container labeled "Combustible Organic Waste."
-
Liquid Waste: Solutions containing L-Phe-OtBu-d5 (e.g., expired LC-MS standards) should be disposed of in clearly labeled non-halogenated organic solvent waste carboys, unless mixed with halogenated solvents during the assay.
-
Regulatory Compliance: Do not pour solutions down the sink. Dispose of all waste via a licensed chemical waste contractor in accordance with local, state, and federal regulations[2].
References
-
SAFETY DATA SHEET - Fisher Scientific: L-Phenylalanine tert-butyl ester hydrochloride Source: fishersci.com URL:1
-
29 CFR 1910.1450 — OSHA Laboratory Standard Source: mastercontrol.com URL:2
-
Preventing Exposure to Hazardous Chemicals in Laboratories Source: oregon.gov URL:3
-
Deuterated Amino Acid Standard Mixture SMB00917 Source: sigmaaldrich.com URL:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
